molecular formula C20H26N2O3 B15285208 Rauvotetraphylline A

Rauvotetraphylline A

Cat. No.: B15285208
M. Wt: 342.4 g/mol
InChI Key: MVGDPTFDPKCFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvotetraphylline A is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

14-(1-hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3

InChI Key

MVGDPTFDPKCFEM-UHFFFAOYSA-N

Canonical SMILES

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of Rauvotetraphylline A in Rauvolfia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Rauvolfia is a rich source of structurally diverse and pharmacologically significant monoterpenoid indole (B1671886) alkaloids (MIAs). Among these, Rauvotetraphylline A, isolated from Rauvolfia tetraphylla, represents a molecule of interest for which the biosynthetic pathway has not been fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the well-characterized ajmaline (B190527) biosynthetic pathway in the closely related Rauvolfia serpentina as a foundational framework. This document details the enzymatic steps from primary precursors to the likely intermediates, presenting available quantitative data for key enzymes, detailed experimental protocols for their analysis, and visual representations of the biochemical cascade and associated experimental workflows.

Introduction to Rauvolfia Alkaloids

The Rauvolfia genus, belonging to the Apocynaceae family, is renowned for its production of a wide array of MIAs, many of which possess potent biological activities.[1] Notable examples include the antihypertensive agent reserpine (B192253) and the antiarrhythmic drug ajmaline.[2] Rauvotetraphyllines A-E are a class of indole alkaloids isolated from the aerial parts of Rauvolfia tetraphylla.[1] The biosynthesis of these complex molecules originates from the convergence of the shikimate and mevalonate (B85504) pathways, providing the precursors for the indole and terpenoid moieties, respectively.

The Core Biosynthetic Pathway: From Primary Metabolism to Sarpagan Alkaloids

The biosynthesis of this compound is presumed to follow the initial, well-established steps of MIA biosynthesis, which are shared with ajmaline. This pathway begins with the condensation of tryptamine (B22526), derived from tryptophan, and secologanin, a product of the terpenoid pathway.

Formation of Strictosidine (B192452): The Gateway to MIAs

The first committed step in the biosynthesis of most MIAs is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) . This reaction forms the central precursor, strictosidine.

The subsequent removal of the glucose moiety from strictosidine by Strictosidine β-D-Glucosidase (SGD) yields a highly reactive aglycone, which serves as the substrate for a cascade of enzymatic transformations leading to the vast diversity of MIAs.

The Ajmaline Branch: A Foundation for this compound

The pathway to ajmaline-type alkaloids, and likely this compound, proceeds through a series of enzymatic modifications of the strictosidine aglycone. Key enzymes in this branch include:

  • Sarpagan Bridge Enzyme (SBE): A cytochrome P450-dependent enzyme that catalyzes an intramolecular cyclization to form the characteristic sarpagan bridge.[2]

  • Polyneuridine (B1254981) Aldehyde Esterase (PNAE): This enzyme hydrolyzes the methyl ester of polyneuridine aldehyde to yield 16-epi-vellosimine.

  • Vinorine (B1233521) Synthase (VS): An acetyl-CoA dependent acyltransferase that converts 16-epi-vellosimine to vinorine. This is a crucial step in the formation of the ajmalan (B1240692) skeleton.[3]

  • Vinorine Hydroxylase (VH): A cytochrome P450 enzyme that hydroxylates vinorine to produce vomilenine (B1248388).

  • Vomilenine Reductase (VR): An NADPH-dependent reductase that reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine (B1246003).

  • 1,2-Dihydrovomilenine Reductase (DHVR): This enzyme further reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.

  • Acetylajmalan Esterase (AAE): This enzyme removes the acetyl group from 17-O-acetylnorajmaline to yield norajmaline (B1263583).

  • Norajmaline N-methyltransferase (NNMT): The final step in ajmaline biosynthesis, this enzyme methylates norajmaline to produce ajmaline.

Putative Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, its chemical structure suggests a divergence from the ajmaline pathway. This compound possesses a vobasine-type skeleton, which is structurally related to the sarpagan and ajmalan alkaloids. It is hypothesized that an intermediate in the ajmaline pathway, likely a precursor to or a derivative of vinorine, undergoes an alternative cyclization or rearrangement to form the vobasine (B1212131) scaffold of this compound. Further research, including isotopic labeling studies and the identification of novel enzymes in R. tetraphylla, is required to confirm the precise biosynthetic steps.

Quantitative Data for Key Biosynthetic Enzymes

The following table summarizes the available kinetic data for key enzymes in the ajmaline biosynthetic pathway, which are presumed to be upstream of this compound biosynthesis.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Source
Vomilenine Reductase (RsVR)Vomilenine14.8 ± 1.21.83 ± 0.05
1,2-Dihydrovomilenine Reductase (RsDHVR)1,2-dihydrovomilenine2.5 ± 0.30.25 ± 0.01

Detailed Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the Rauvolfia alkaloid biosynthetic pathway.

Heterologous Expression and Purification of Rauvolfia Enzymes

This protocol describes a general method for the expression and purification of Rauvolfia enzymes in E. coli, adapted from methods used for raucaffricine glucosidase and other pathway enzymes.

Protocol:

  • Cloning: The cDNA of the target enzyme is cloned into an expression vector (e.g., pQE-2) containing an N-terminal 6xHis tag.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., M15).

  • Expression:

    • A single colony is used to inoculate a starter culture of LB medium with appropriate antibiotics and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium.

    • The culture is grown at 37°C until an OD600 of 0.5-0.6 is reached.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1-2 mM.

    • The culture is then incubated at a lower temperature (e.g., 25-30°C) for an extended period (e.g., 12-36 hours) to enhance soluble protein expression.

  • Cell Lysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Purification:

    • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Concentration: The purified protein is concentrated and the buffer is exchanged to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM β-mercaptoethanol) using ultrafiltration.

Vinorine Synthase Assay

This HPLC-based assay is adapted from the method used for the purification and characterization of vinorine synthase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 50 µM Acetyl-CoA

    • 10 µM 16-epi-vellosimine (substrate)

    • Purified vinorine synthase or crude enzyme extract

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis:

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the formation of vinorine at a specific wavelength (e.g., 280 nm).

    • Quantify the product by comparing the peak area to a standard curve of authentic vinorine.

Vomilenine Reductase and 1,2-Dihydrovomilenine Reductase Assay

This spectrophotometric assay is based on monitoring the consumption of NADPH at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Potassium phosphate (B84403) buffer (pH 6.0)

    • 200 µM NADPH

    • 50 µM Vomilenine or 1,2-dihydrovomilenine (substrate)

  • Initiation: Start the reaction by adding the purified enzyme or crude extract to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Visualizing the Biosynthetic Landscape

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Biosynthetic_Pathway cluster_upstream Upstream Pathway cluster_ajmaline Ajmaline Pathway cluster_putative Putative this compound Pathway Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine  Tryptamine Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Sarpagan_Intermediate Sarpagan_Intermediate Strictosidine_Aglycone->Sarpagan_Intermediate Multiple Steps Vellosimine 16-epi-Vellosimine Sarpagan_Intermediate->Vellosimine PNAE Vinorine Vinorine Vellosimine->Vinorine VS Vomilenine Vomilenine Vinorine->Vomilenine VH Putative_Intermediate Putative Intermediate (Vobasine Precursor) Vinorine->Putative_Intermediate Alternative Enzymes Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE Ajmaline Ajmaline Norajmaline->Ajmaline NNMT Rauvotetraphylline_A This compound Putative_Intermediate->Rauvotetraphylline_A Unknown Steps

Caption: Proposed biosynthetic pathway of this compound in Rauvolfia.

Experimental_Workflow cluster_expression Heterologous Expression cluster_purification Protein Purification cluster_analysis Enzyme Analysis Cloning Cloning of Gene into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Induction Induction of Protein Expression (IPTG) Transformation->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chrom Ni-NTA Affinity Chromatography Clarification->Affinity_Chrom Purified_Enzyme Purified Enzyme Affinity_Chrom->Purified_Enzyme Enzyme_Assay Enzyme Activity Assay (e.g., Spectrophotometric) Purified_Enzyme->Enzyme_Assay Kinetic_Analysis Determination of Kinetic Parameters (Km, kcat) Enzyme_Assay->Kinetic_Analysis

Caption: General experimental workflow for enzyme expression, purification, and analysis.

Conclusion and Future Perspectives

This technical guide has outlined the current understanding of the biosynthetic pathway leading to sarpagan and ajmalan-type alkaloids in Rauvolfia, providing a putative framework for the biosynthesis of this compound. While significant progress has been made in elucidating the ajmaline pathway, the specific enzymatic steps that diverge to produce this compound remain to be discovered. Future research employing transcriptomics, proteomics, and metabolomics of Rauvolfia tetraphylla, coupled with in vitro enzymatic assays and heterologous expression of candidate genes, will be crucial in fully unraveling this intricate biosynthetic network. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to explore and engineer the biosynthesis of these medicinally important alkaloids.

References

Spectroscopic data (NMR, MS, IR, UV-Vis) of Rauvotetraphylline A.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

Spectroscopic Data

The structural characterization of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (B129727) (CD₃OD) on a Bruker AV-400 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (400 MHz, CD₃OD)

Position δ (ppm) Multiplicity J (Hz)
3 3.98 m
5 3.65 m
2.15 m
2.50 m
9 6.82 d 2.0
10 6.62 dd 8.5, 2.0
12 7.11 d 8.5
14α 1.85 m
14β 2.25 m
15 2.65 m
16 3.20 m
17α 3.32 dd 11.1, 10.6
17β 3.57 dd 11.1, 4.0
18 1.16 d 6.3
19 5.51 q 6.3
21α 4.04 d 13.4
21β 4.08 d 13.4

| N(4)-Me | 2.47 | s | |

Table 2: ¹³C NMR Data of this compound (100 MHz, CD₃OD)

Position δ (ppm) Type
2 138.0 C
3 61.5 CH
5 55.8 CH
6 22.0 CH₂
7 110.5 C
8 129.5 C
9 116.5 CH
10 112.0 CH
11 151.2 C
12 110.0 CH
13 145.5 C
14 35.0 CH₂
15 33.5 CH
16 47.5 CH
17 62.9 CH₂
18 12.7 CH₃
19 123.6 CH
20 140.6 C
21 63.2 CH₂

| N(4)-Me | 41.7 | CH₃ |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.

Table 3: Mass Spectrometry Data of this compound

Technique Ion Observed m/z Calculated m/z Molecular Formula

| HRESIMS | [M+H]⁺ | 343.2024 | 343.2021 | C₂₀H₂₇N₂O₃ |

Infrared (IR) and UV-Vis Spectroscopic Data

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer. The UV-Vis spectrum was obtained using a Shimadzu UV2401PC spectrophotometer.

Table 4: IR and UV-Vis Data of this compound

Spectroscopy Characteristic Absorption
IR (KBr, cm⁻¹) 3407 (OH/NH)

| UV-Vis (MeOH, λₘₐₓ nm) | 211, 275, shoulders at 222 and 310 |

Experimental Protocols

Isolation and Purification of this compound

The following diagram illustrates the workflow for the isolation and purification of this compound from the aerial parts of Rauvolfia tetraphylla.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation of EtOAc Fraction plant_material Dried, powdered aerial parts of R. tetraphylla (5 kg) extraction Extraction with 95% EtOH (3 x 20 L) at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude EtOH Extract concentration->crude_extract suspension Suspension of crude extract in H₂O crude_extract->suspension partitioning Partitioning with petroleum ether, EtOAc, and n-BuOH suspension->partitioning fractions Petroleum Ether, EtOAc, n-BuOH, and H₂O fractions partitioning->fractions silica_gel Silica (B1680970) gel column chromatography fractions->silica_gel EtOAc fraction (120 g) elution1 Elution with CHCl₃-MeOH gradient silica_gel->elution1 subfractions Generation of multiple subfractions (Fr. 1-8) elution1->subfractions rp18 RP-18 column chromatography on Fr. 5 subfractions->rp18 elution2 Elution with MeOH-H₂O gradient rp18->elution2 hplc Preparative HPLC elution2->hplc elution3 Elution with MeCN-H₂O hplc->elution3 pure_compound This compound elution3->pure_compound

Caption: Isolation and purification workflow of this compound.

The dried and powdered aerial parts of Rauvolfia tetraphylla (5 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction (120 g) was subjected to silica gel column chromatography using a chloroform-methanol gradient to yield eight fractions. Fraction 5 was further purified by column chromatography on RP-18 silica gel with a methanol-water gradient. Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile-water mobile phase to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra were acquired on a Bruker AV-400 spectrometer with TMS as the internal standard.

  • Mass Spectrometry: HRESIMS data were obtained on an API QSTAR Pulsar i spectrometer.

  • Infrared Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

  • UV-Vis Spectroscopy: UV-Vis spectra were measured on a Shimadzu UV2401PC spectrophotometer in methanol.

Potential Signaling Pathway Involvement

Alkaloids from the Rauvolfia genus, such as reserpine, are well-known for their antihypertensive effects, which are primarily mediated through the depletion of catecholamines in the sympathetic nervous system. This action leads to a reduction in adrenergic signaling. The diagram below illustrates a simplified model of this proposed mechanism of action.

G cluster_neuron Presynaptic Adrenergic Neuron cluster_receptor Postsynaptic Cell (e.g., Smooth Muscle) tyrosine Tyrosine dopa L-DOPA tyrosine->dopa dopamine (B1211576) Dopamine dopa->dopamine vmat VMAT2 dopamine->vmat Uptake vesicle Synaptic Vesicle (Norepinephrine Storage) vmat->vesicle ne_release Norepinephrine (B1679862) Release vesicle->ne_release Exocytosis receptor Adrenergic Receptor (α or β) ne_release->receptor Binding response Physiological Response (e.g., Vasoconstriction) receptor->response rauvo_alkaloid Rauvolfia Alkaloids (e.g., this compound) rauvo_alkaloid->vmat Inhibition

Caption: Proposed mechanism of action for Rauvolfia alkaloids.

Rauvolfia alkaloids are known to inhibit the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines, such as dopamine and norepinephrine, into synaptic vesicles within presynaptic neurons. By inhibiting VMAT2, these alkaloids prevent the storage of norepinephrine, leading to its depletion in the nerve terminal. Consequently, less norepinephrine is released into the synaptic cleft, resulting in reduced stimulation of postsynaptic adrenergic receptors. This diminished signaling in tissues like vascular smooth muscle leads to vasodilation and a decrease in blood pressure, which is the basis of the antihypertensive effect of this class of compounds.

Literature review on the ethnobotanical uses of Rauvolfia tetraphylla.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a perennially important medicinal shrub with a rich history of use in traditional medicine across various cultures, particularly in South Asia and tropical America.[1][2] This technical guide provides a comprehensive review of the ethnobotanical applications of R. tetraphylla, delving into its phytochemical constituents, and exploring the scientific basis for its traditional uses through an examination of its pharmacological activities. The document summarizes quantitative phytochemical data, details key experimental protocols for assessing its biological activity, and visualizes the known signaling pathways of its primary alkaloids. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this versatile medicinal plant.

Ethnobotanical Uses

Rauvolfia tetraphylla, commonly known as the "be still tree" or "devil-pepper," has a long-standing history in traditional medicine for treating a wide array of ailments.[3][4] Its various parts, including the roots, leaves, and fruits, are utilized in numerous traditional remedies.[5] The plant is often used as a substitute for the endangered Rauvolfia serpentina.

Traditional Preparations and Applications

The roots of R. tetraphylla are particularly valued in traditional medicine and are often prepared as a paste, decoction, or powder. In many parts of India, a root extract is a common remedy for snakebites, high blood pressure, and stomach ailments. For instance, in Tamil Nadu, about 10 mL of the root paste is taken orally for the treatment of snakebites. The plant is also used to address mental health conditions, with the roots being used to treat insomnia and madness in remote villages of Tamil Nadu.

The leaves and fruits also have medicinal applications. The juice from the leaves is used as a remedy for eye problems, while a decoction is used for toothaches. In some regions, the leaves and fruits are used to counteract snake venom. A notable preparation involves mixing 100g of the root paste with the paste of other plants and local alcohol to treat malaria.

The following table summarizes the diverse ethnobotanical uses of Rauvolfia tetraphylla, detailing the plant parts used, the ailments treated, and the geographical regions where these practices have been documented.

Plant Part UsedAilment TreatedTraditional PreparationGeographical Region
RootsHypertension, Cardiovascular diseases, TranquilizerExtractGeneral Medicinal Use
RootsSnakebitePaste (approx. 10 mL taken orally)Tamil Nadu, India
Roots, Stem (inner portion)SnakebitePaste applied to the affected area; powder (approx. 100g) administered orallyChuadanga and Jhenaidah districts, Bangladesh
RootsStomachacheDecoctionKurichya tribe, Wayanadu district, Kerala, India
RootsMuscular and rheumatism painJuice extractPaanar tribe, Kannur district, Kerala, India
RootsDifficult delivery (to stimulate uterine contraction)-Kaattu Naika tribe, Wayanadu district, Kerala, India
RootsInsomnia, High blood pressure, Madness-Remote villages of Tamil Nadu, India
RootsMalaria100g of root paste mixed with other plant pastes and local alcoholPalliyar tribes of Tamil Nadu, India
ShootStomachacheDecoction (drunk three times a day)Kurichya tribe, Wayanadu district, Kerala, India
LeavesEye problemsJuiceGeneral Medicinal Use
LeavesToothacheDecoctionGeneral Medicinal Use
FruitsBlack dyeJuicePaanar tribe, Wayanadu district, Kerala, India
Whole PlantSkin diseases-Dhamnagar area, Bhadrak district, Odisha, India
Whole PlantScorpion bites-Madumalai, Tamil Nadu, India
Whole PlantImpotence, To increase libido-Bangladesh

Phytochemical Composition

The medicinal properties of Rauvolfia tetraphylla are attributed to its rich and diverse phytochemical profile, most notably its concentration of indole (B1671886) alkaloids. The roots are the primary source of these alkaloids, with the bark containing approximately 90% of the total alkaloidal content. Key alkaloids that have been isolated include reserpine, ajmaline, yohimbine, and serpentine.

In addition to alkaloids, the plant also contains other important bioactive compounds such as phenols, flavonoids, saponins, and tannins. The concentration of these phytochemicals can vary depending on the plant part and the geographical location of collection.

The following table presents quantitative data on the phytochemical content of Rauvolfia tetraphylla root extracts.

PhytochemicalExtraction SolventConcentration (mg/g of dry weight)Geographical Origin of Plant Material
PhenolsMethanolic12.62 - 17.39Dhamnagar block, Bhadrak district, Odisha, India
FlavonoidsMethanolic28.1 - 217.3Dhamnagar block, Bhadrak district, Odisha, India
AlkaloidsMethanolic11.24 - 18.42Dhamnagar block, Bhadrak district, Odisha, India
SaponinsMethanolicLower than alkaloids, phenols, and flavonoidsDhamnagar block, Bhadrak district, Odisha, India
TanninsMethanolicLower than alkaloids, phenols, and flavonoidsDhamnagar block, Bhadrak district, Odisha, India
PhenolsAqueousLower than methanolic extractDhamnagar block, Bhadrak district, Odisha, India
FlavonoidsAqueousLower than methanolic extractDhamnagar block, Bhadrak district, Odisha, India
AlkaloidsAqueousLower than methanolic extractDhamnagar block, Bhadrak district, Odisha, India

Pharmacological Activities and Signaling Pathways

Scientific investigations have validated many of the traditional uses of Rauvolfia tetraphylla, demonstrating a wide range of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects. These activities are primarily linked to the plant's rich alkaloid content.

Antihypertensive and Cardiovascular Effects

The antihypertensive properties of R. tetraphylla are largely attributed to the alkaloid reserpine. Reserpine acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2) in presynaptic neurons. This blockage prevents the uptake and storage of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) into synaptic vesicles. The resulting depletion of these neurotransmitters from nerve endings leads to a reduction in sympathetic nerve activity, causing vasodilation and a decrease in heart rate, which collectively lower blood pressure.

Another significant alkaloid, ajmaline, exhibits antiarrhythmic properties. Its primary mechanism of action involves the blockade of sodium channels in the myocardial cells. This action slows the rate of depolarization of the cardiac action potential, thereby prolonging the effective refractory period and helping to stabilize the heart's rhythm.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 irreversibly blocks Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle transports into Monoamines Norepinephrine, Dopamine, Serotonin Monoamines->VMAT2 uptake MAO Monoamine Oxidase Monoamines->MAO degradation Reduced_Release Reduced Neurotransmitter Release Synaptic_Vesicle->Reduced_Release leads to Postsynaptic_Receptors Postsynaptic Receptors Reduced_Release->Postsynaptic_Receptors less stimulation of Reduced_Signal Reduced Signal Transduction Postsynaptic_Receptors->Reduced_Signal

Caption: Mechanism of action of Reserpine.

Ajmaline_Mechanism cluster_myocyte Myocardial Cell Membrane cluster_action_potential Cardiac Action Potential Ajmaline Ajmaline Na_Channel Voltage-gated Sodium Channel Ajmaline->Na_Channel blocks Depolarization Phase 0 Depolarization Na_Channel->Depolarization initiates Na_Influx Na+ Influx Na_Influx->Na_Channel mediated by Prolonged_AP Prolonged Action Potential Duration Depolarization->Prolonged_AP leads to Prolonged_ERP Prolonged Effective Refractory Period Prolonged_AP->Prolonged_ERP Reserpine_TGF_beta_Pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor p_Smad2_3_4 p-Smad2/3/4 TGF_beta_Receptor->p_Smad2_3_4 phosphorylates Smad_Nuclear_Translocation Smad Nuclear Translocation p_Smad2_3_4->Smad_Nuclear_Translocation Reserpine Reserpine Reserpine->p_Smad2_3_4 inhibits Oncogenic_Signaling Oncogenic Signaling Smad_Nuclear_Translocation->Oncogenic_Signaling DNA_Repair_Proliferation Downregulation of DNA Repair & Proliferation Proteins Oncogenic_Signaling->DNA_Repair_Proliferation leads to Apoptosis_Induction Upregulation of Pro-apoptotic Proteins Oncogenic_Signaling->Apoptosis_Induction leads to MTT_Assay_Workflow A Seed MCF-7 cells in 96-well plate B Incubate overnight A->B C Treat cells with R. tetraphylla extract B->C D Incubate for 24 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % inhibition and IC50 H->I Anti_inflammatory_Assay_Workflow A Prepare reaction mixture with extract/drug B Add egg albumin and PBS A->B C Incubate at 37°C for 15 min B->C D Heat at 70°C for 5 min C->D E Cool and measure absorbance D->E F Calculate % inhibition of denaturation E->F

References

Preliminary Bioactivity Screening of Rauvotetraphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a novel indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant species belonging to the Apocynaceae family. The genus Rauvolfia has a rich history in traditional medicine and is a known source of a diverse array of bioactive alkaloids, including reserpine, which has been used for its antihypertensive and antipsychotic properties. Given the pharmacological significance of Rauvolfia alkaloids, newly isolated compounds like this compound are promising candidates for bioactivity screening to uncover potential therapeutic applications.

This technical guide provides a framework for the preliminary bioactivity screening of this compound, focusing on its potential anticancer, anti-inflammatory, and neuroprotective activities. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established experimental protocols and presents contextual data from related compounds to guide future research endeavors.

Anticancer Activity Screening

The cytotoxic potential of a novel compound is a primary indicator of its potential as an anticancer agent. The screening typically involves evaluating the compound's ability to inhibit the proliferation of various cancer cell lines.

Contextual Data from Related Compounds

While specific cytotoxic data for this compound is not available, a study on related compounds, Rauvotetraphyllines F–H, 17-epi-rauvotetraphylline F, and 21-epi-rauvotetraphylline H, provides some insight. These compounds were screened against a panel of five human cancer cell lines and demonstrated low cytotoxicity.[1]

CompoundCell LineIC50 (µM)
Rauvotetraphyllines F–H, 17-epi-rauvotetraphylline F, 21-epi-rauvotetraphylline HHL-60 (Leukemia)>40
SMMC-7721 (Hepatoma)>40
A-549 (Lung Cancer)>40
MCF-7 (Breast Cancer)>40
SW-480 (Colon Cancer)>40

Furthermore, a hexane (B92381) extract of Rauvolfia tetraphylla has shown cytotoxic activity, with an active fraction demonstrating selectivity for HeLa (cervical cancer) cells over normal keratinocyte (HaCaT) cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with this compound (various concentrations) incubate1->treat_compound incubate2 Incubate 24-72h treat_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow of the MTT assay for cytotoxicity screening.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in various diseases, including cancer and neurodegenerative disorders. Screening for anti-inflammatory activity is therefore a crucial step in evaluating the therapeutic potential of a novel compound.

Contextual Data from Related Compounds

Indole alkaloids from Rauvolfia species have been reported to possess anti-inflammatory properties. For instance, a methanolic leaf extract of Rauvolfia densiflora exhibited anti-inflammatory activity in a cyclooxygenase (COX) inhibition assay.

ExtractAssayIC50 (µg/mL)
Rauvolfia densiflora Methanolic Leaf ExtractCOX Inhibition155.38
Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a preliminary indication of its anti-inflammatory potential.

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (as a standard anti-inflammatory drug)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA or egg albumin and 4.5 mL of PBS.

  • Compound Addition: Add 0.5 mL of varying concentrations of this compound to the reaction mixture. A control group with 0.5 mL of distilled water and a standard group with 0.5 mL of diclofenac sodium should also be prepared.

  • Incubation: Incubate all the samples at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protein_Denaturation_Assay start Start prepare_mixture Prepare Reaction Mixture (Albumin + PBS) start->prepare_mixture add_compound Add this compound (various concentrations) prepare_mixture->add_compound incubate1 Incubate at 37°C for 20 min add_compound->incubate1 heat_denature Heat at 70°C for 5 min incubate1->heat_denature cool_measure Cool and Measure Turbidity (660 nm) heat_denature->cool_measure calculate_inhibition Calculate % Inhibition cool_measure->calculate_inhibition end_node End calculate_inhibition->end_node

Caption: Workflow of the in vitro protein denaturation assay.

Neuroprotective Activity Screening

Neurodegenerative diseases are a growing global health concern. Compounds that can protect neurons from damage are of significant interest. Alkaloids from Rauvolfia have been shown to have effects on the central nervous system.

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative disease research. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a common mechanism of neuronal cell death.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture SH-SY5Y cells and seed them into 96-well plates at an appropriate density. Allow them to differentiate for several days if required by the specific experimental design.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined concentration of H₂O₂ for a set duration to induce oxidative stress and cell death. Include control wells (untreated cells), H₂O₂-only treated wells, and compound-only treated wells.

  • Cell Viability Assessment: Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in the anticancer screening section.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of cells pre-treated with the compound and then exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone.

Neuroprotection_Assay start Start seed_cells Seed SH-SY5Y Cells in 96-well Plate start->seed_cells pre_treat Pre-treat with This compound seed_cells->pre_treat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pre_treat->induce_stress assess_viability Assess Cell Viability (MTT Assay) induce_stress->assess_viability analyze_protection Calculate % Neuroprotection assess_viability->analyze_protection end_node End analyze_protection->end_node

Caption: Workflow for neuroprotection screening against oxidative stress.

Hypothetical Signaling Pathway

Based on the known activities of other indole alkaloids, this compound could potentially exert its effects through various signaling pathways. For instance, in the context of cancer, it might modulate pathways involved in apoptosis and cell cycle regulation.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Rauvotetraphylline_A This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Rauvotetraphylline_A->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Rauvotetraphylline_A->Anti_Apoptotic Downregulates CDKs Cyclin-Dependent Kinases (CDKs) Rauvotetraphylline_A->CDKs Inhibits Caspases Caspases Pro_Apoptotic->Caspases Anti_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound, as a novel indole alkaloid from a medicinally important plant genus, warrants thorough investigation for its potential therapeutic properties. This technical guide provides a foundational framework for its preliminary bioactivity screening, focusing on anticancer, anti-inflammatory, and neuroprotective activities. While direct experimental data for this compound is currently scarce, the provided protocols and contextual data from related compounds offer a robust starting point for researchers. The systematic application of these screening assays will be instrumental in elucidating the pharmacological profile of this compound and determining its potential for future drug development.

References

In Silico Prediction of Rauvotetraphylline A Pharmacological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A, a pentacyclic indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of compounds with known diverse biological activities.[1][2] The identification of its specific pharmacological targets is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. This technical guide provides a comprehensive overview of in silico methodologies for predicting the pharmacological targets of novel natural products like this compound. It details the experimental protocols for key computational approaches, presents hypothetical predictive data in structured tables, and utilizes visualizations to illustrate complex workflows and biological pathways. The aim is to equip researchers with a foundational understanding of how to leverage computational tools to accelerate the initial stages of drug discovery and development.

Introduction to this compound and Target Identification

Rauvolfia tetraphylla has a history in traditional medicine for treating conditions like hypertension and skin diseases.[1][2] Its chemical constituents, particularly indole alkaloids, are known to possess a wide range of pharmacological effects, including antimicrobial, antioxidant, anticancer, and antipsychotic activities.[1] this compound is one such alkaloid isolated from this plant. Identifying the molecular targets of this compound is essential for understanding its therapeutic effects and potential side effects.

In the initial phases of drug discovery, in silico target identification, also known as target fishing or target deconvolution, offers a time- and cost-effective alternative to traditional experimental screening methods. These computational approaches utilize the structural and chemical information of a compound to predict its interactions with a vast array of biological macromolecules, primarily proteins. This guide will explore several prominent in silico strategies that can be applied to a novel compound such as this compound.

In Silico Target Prediction Methodologies

A variety of computational methods can be employed to predict the pharmacological targets of a small molecule. These can be broadly categorized into ligand-based, structure-based, and systems biology-based approaches.

2.1. Ligand-Based Approaches

These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.

  • Chemical Similarity Searching: This technique involves comparing the 2D or 3D structure of this compound against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Targets of the most structurally similar compounds are considered potential targets for the query molecule.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be built from a set of known active ligands for a particular target and then used to screen for new compounds, like this compound, that fit the model.

2.2. Structure-Based Approaches

These methods require the 3D structure of the potential protein targets.

  • Reverse Docking (or Inverse Docking): In this approach, a single ligand (this compound) is docked into the binding sites of a large collection of protein structures. The proteins are then ranked based on the predicted binding affinity (docking score), with the highest-ranking proteins considered the most likely targets.

2.3. Systems Biology and Network Pharmacology

This holistic approach considers the broader biological context of potential drug-target interactions.

  • Network Pharmacology: This method involves constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic pathways) to identify how a drug's predicted targets might influence disease-related pathways. By mapping the predicted targets of this compound onto these networks, one can infer its potential effects on cellular processes and disease states.

Hypothetical Experimental Protocols

The following sections provide detailed, step-by-step protocols for the in silico methodologies described above. These are presented as a guide for researchers embarking on the target prediction for a novel compound like this compound.

3.1. Protocol for Ligand-Based Target Prediction (Chemical Similarity)

  • Ligand Preparation:

    • Obtain the 2D structure of this compound in a standard format (e.g., SMILES or SDF).

    • Generate 3D conformers using a computational chemistry tool (e.g., RDKit, Open Babel).

  • Database Selection:

    • Choose a public or commercial database of bioactive compounds, such as ChEMBL, PubChem, or BindingDB.

  • Similarity Search:

    • Use a chemical similarity search tool (e.g., SWISS Target Prediction, TargetHunter) to compare the chemical fingerprint of this compound against the selected database.

    • Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to identify structurally similar compounds.

  • Target Annotation and Analysis:

    • Retrieve the known biological targets of the identified similar compounds.

    • Compile a list of potential targets for this compound based on the frequency and potency of the known ligands.

3.2. Protocol for Structure-Based Target Prediction (Reverse Docking)

  • Ligand Preparation:

    • Prepare the 3D structure of this compound. This includes assigning correct atom types and charges, and generating a low-energy conformation.

  • Target Library Preparation:

    • Select a library of 3D protein structures. This could be a comprehensive library like the PDB, or a curated subset of druggable proteins.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

    • Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket prediction algorithms.

  • Molecular Docking:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock this compound into the binding site of each protein in the library.

    • The docking algorithm will generate multiple binding poses and calculate a docking score for each, which estimates the binding affinity.

  • Ranking and Filtering:

    • Rank the proteins based on their docking scores.

    • Filter the results based on criteria such as the biological function of the protein, its involvement in disease pathways, and the quality of the binding pose.

3.3. Protocol for Network Pharmacology Analysis

  • Candidate Target Identification:

    • Compile a list of high-confidence candidate targets from the ligand-based and structure-based prediction methods.

  • Network Construction:

    • Use databases such as STRING or BioGRID to construct a protein-protein interaction (PPI) network for the candidate targets.

    • Utilize pathway databases like KEGG and Reactome to identify the biological pathways in which the targets are involved.

  • Network Analysis and Visualization:

    • Use network analysis software (e.g., Cytoscape) to visualize and analyze the network.

    • Identify key nodes (hub proteins) and modules within the network that are significantly enriched with the predicted targets.

  • Pathway Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or Metascape) to identify the biological processes, molecular functions, and signaling pathways that are most significantly associated with the predicted targets.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the in silico prediction of this compound's pharmacological targets.

Table 1: Hypothetical Results from Reverse Docking

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
Serotonin 5-HT2A Receptor6A93-10.2Asp155, Phe339, Trp336CNS Disorders
Dopamine D2 Receptor6CM4-9.8Asp114, Ser193, Phe389CNS Disorders
Alpha-2A Adrenergic Receptor6K41-9.5Asp113, Ser200, Phe412Hypertension
Acetylcholinesterase4EY7-9.1Trp86, Tyr337, Phe338Alzheimer's Disease
Cyclooxygenase-2 (COX-2)5IKR-8.7Arg120, Tyr355, Ser530Inflammation

Table 2: Hypothetical Results from Chemical Similarity Search (Tanimoto > 0.8)

Similar CompoundChEMBL IDSimilarity (Tanimoto)Known Target(s)Target Class
ReserpineCHEMBL6780.85Vesicular monoamine transporter 2 (VMAT2)Transporter
YohimbineCHEMBL1180.82Alpha-2 adrenergic receptorsGPCR
AjmalicineCHEMBL4776100.81Alpha-1 adrenergic receptorsGPCR

Table 3: Hypothetical Results from KEGG Pathway Enrichment Analysis

KEGG Pathway IDPathway Namep-valueGenes
hsa04728Dopaminergic synapse1.2e-5DRD2, SLC6A3
hsa04726Serotonergic synapse3.5e-5HTR2A, SLC6A4
hsa04080Neuroactive ligand-receptor interaction8.1e-4ADRA2A, DRD2, HTR2A
hsa04151PI3K-Akt signaling pathway2.4e-3PIK3R1, AKT1

Mandatory Visualizations

experimental_workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods cluster_systems Systems Biology Analysis ligand_prep This compound (2D/3D Structure) chem_sim Chemical Similarity (e.g., ChEMBL) ligand_prep->chem_sim pharm Pharmacophore Screening ligand_prep->pharm ligand_targets Predicted Targets (Ligand-Based) chem_sim->ligand_targets pharm->ligand_targets candidate_targets Consolidated Candidate Targets ligand_targets->candidate_targets ligand_3d This compound (3D Conformer) rev_dock Reverse Docking ligand_3d->rev_dock protein_lib Protein Target Library (e.g., PDB) protein_lib->rev_dock struct_targets Predicted Targets (Structure-Based) rev_dock->struct_targets struct_targets->candidate_targets ppi PPI Network Construction candidate_targets->ppi pathway Pathway Enrichment Analysis (KEGG, GO) ppi->pathway final_hypothesis Mechanistic Hypothesis pathway->final_hypothesis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR 5-HT2A Receptor PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates PKC->Ca_release sensitizes RauvoA This compound RauvoA->GPCR binds/modulates logical_relationship cluster_input Input Data cluster_methods Prediction Methods cluster_output Output/Analysis ligand_structure Ligand Structure ligand_based Ligand-Based ligand_structure->ligand_based structure_based Structure-Based ligand_structure->structure_based protein_database Protein Database protein_database->structure_based bioactivity_database Bioactivity Database bioactivity_database->ligand_based target_list Target List ligand_based->target_list structure_based->target_list systems_based Systems-Based pathway_analysis Pathway Analysis systems_based->pathway_analysis target_list->systems_based

References

Physical and chemical properties of Rauvotetraphylline A.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. The information is compiled from spectroscopic and analytical studies to support further research and development efforts.

Physicochemical Properties

This compound is an O-substituted indole alkaloid.[1] Its fundamental properties have been determined through a combination of high-resolution mass spectrometry and predictive computational models.

PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O₃[1]
Molecular Weight 342.4 g/mol [1]
CAS Number 1422506-49-7[1]
Appearance Amorphous powder[1]
Boiling Point 563.7 ± 50.0 °C (Predicted)
Density 1.272 ± 0.06 g/cm³ (Predicted)
pKa 10.22 ± 0.60 (Predicted)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
SMILES String CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O[1]

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods.[1][3] The data reveals a macroline-type alkaloid structure.[3]

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the exact mass, confirming the molecular formula.

Ionm/z [M+H]⁺ (Calculated)m/z [M+H]⁺ (Found)
C₂₀H₂₇N₂O₃343.2021343.2024
Source:[1]
Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in Methanol (B129727) (MeOH), suggests the presence of an O-substituted indole chromophore.[1]

λmax (nm)Notes
211
275
222Shoulder
310Shoulder
Source:[1]
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of hydroxyl (OH) and/or amine (NH) functional groups.

Absorption Band (cm⁻¹)Functional Group Assignment
3407O-H / N-H stretching
Source:[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively. The data are consistent with a macroline-type alkaloid structure.[3]

Table 2.4.1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Position δH (ppm) Multiplicity J (Hz)
3 4.19 m
5 3.39 m
2.10 m
2.35 m
9 7.11 d 8.5
11 6.62 dd 8.5, 2.0
12 6.82 d 2.0
14α 1.83 m
14β 2.10 m
15 2.62 m
16 3.25 m
17 3.32 dd 11.1, 10.6
3.57 dd 11.1, 4.0
18 1.16 d 6.3
19 5.51 q 6.3
21 4.04 d 13.4
4.08 d 13.4
N-CH₃ 2.47 s

Source:[3]

Table 2.4.2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Position δC (ppm) Type
2 136.5 C
3 55.4 CH
5 54.9 CH
6 22.1 CH₂
7 108.9 C
8 129.2 C
9 118.8 CH
10 151.2 C
11 107.0 CH
12 112.0 CH
13 143.1 C
14 34.3 CH₂
15 32.5 CH
16 46.8 CH
17 62.9 CH₂
18 12.7 CH₃
19 123.6 CH
20 140.6 C
21 63.2 CH₂
N-CH₃ 41.7 CH₃

Source:[3]

Experimental Protocols

Isolation and Purification

This compound was isolated from the aerial parts of Rauvolfia tetraphylla.[1] The general procedure involved extraction with ethanol (B145695) followed by a multi-step chromatographic purification process.

  • Extraction: Air-dried and powdered aerial parts of R. tetraphylla were percolated with 95% ethanol at room temperature. The resulting solution was concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (CHCl₃).

  • Chromatography: The CHCl₃-soluble fraction, containing the alkaloids, was subjected to repeated column chromatography. The separation process utilized various stationary phases, including silica (B1680970) gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, using different solvent gradients (e.g., CHCl₃-MeOH, MeOH-H₂O) to isolate the pure compound.[4]

Structure Elucidation

The chemical structure of this compound was determined by a combination of spectroscopic techniques.[1]

  • UV and IR Spectroscopy: Performed on standard spectrophotometers to identify key chromophores and functional groups.[1]

  • Mass Spectrometry: HRESIMS was conducted on a high-resolution mass spectrometer to determine the precise molecular weight and formula.[1]

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (HSQC, HMBC, ROESY) NMR experiments were performed to establish the carbon skeleton and relative stereochemistry of the molecule.[5] All spectra were recorded on a Bruker AV-500 spectrometer.[5]

Biological Activity

Cytotoxicity Screening

This compound was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The compound was found to be inactive against all tested cell lines.[4]

  • Cell Lines Tested:

    • HL-60 (promyelocytic leukemia)

    • SMMC-7721 (hepatocellular carcinoma)

    • A-549 (lung cancer)

    • MCF-7 (breast cancer)

    • SW-480 (colon cancer)

  • Result: IC₅₀ > 40 μM for all cell lines.[4]

Signaling Pathways

As of the current literature, no specific signaling pathways or detailed mechanisms of action have been elucidated for this compound. Its lack of significant cytotoxic activity suggests it may not primarily target cell proliferation pathways.

Visualizations

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

experimental_workflow cluster_analysis Structural Elucidation & Analysis plant Rauvolfia tetraphylla (Aerial Parts) extraction Percolation with 95% EtOH & Concentration plant->extraction crude_extract Crude Extract extraction->crude_extract partition Partitioning (Petroleum Ether / CHCl3) crude_extract->partition chcl3_fraction CHCl3-Soluble Fraction partition->chcl3_fraction chromatography Repeated Column Chromatography (Silica Gel, Sephadex LH-20, RP-HPLC) chcl3_fraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms HRESIMS pure_compound->ms Analysis uv UV Spectroscopy pure_compound->uv ir IR Spectroscopy pure_compound->ir nmr 1D & 2D NMR pure_compound->nmr bioassay Cytotoxicity Bioassay (MTT Method) pure_compound->bioassay

Caption: Workflow for Isolation and Analysis of this compound.

References

Unraveling the Stereochemical Intricacies of Rauvotetraphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rauvotetraphylline A, a sarpagine-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, presents a compelling case study in the stereochemical elucidation of complex natural products. Its intricate three-dimensional architecture is pivotal to its biological activity and offers a challenging framework for synthetic chemists. This in-depth guide provides a comprehensive overview of the stereochemistry of this compound, detailing the spectroscopic data and analytical methods used to define its structure.

Core Structure and Stereochemical Determination

This compound possesses a pentacyclic core characteristic of the sarpagine (B1680780) alkaloid family. The definitive stereochemical assignment was achieved primarily through extensive Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between protons.

The molecular formula of this compound was established as C₂₀H₂₆N₂O₃ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The key to deciphering its relative stereochemistry lies in the analysis of its 2D NMR spectra, including COSY, HSQC, HMBC, and ROESY experiments.

A crucial aspect of its structure is the E-configuration of the C-19/C-20 double bond. This was unequivocally determined by the observation of key Rotating-frame Overhauser Effect Spectroscopy (ROESY) correlations. Specifically, a correlation between the methyl protons at C-18 (Me-18) and the proton at C-15 (H-15), along with a correlation between the olefinic proton at C-19 (H-19) and the methylene (B1212753) protons at C-21 (H₂-21), confirmed the E-geometry of this ethylidene side chain.

The relative configurations of the chiral centers within the core ring system were also elucidated through ROESY correlations, which are consistent with the established stereochemistry of other sarpagine-type alkaloids.

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are fundamental to its structural and stereochemical assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
33.92br s
53.47dd11.5, 5.0
2.25m
1.95m
97.11d8.5
106.62dd8.5, 2.0
116.82d2.0
14α2.10m
14β1.85m
152.85m
164.15m
17a3.80m
17b3.65m
181.16d6.3
195.51q6.3
21a4.10d12.0
21b3.95d12.0
OMe-103.85s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppm
2135.0
355.2
560.1
622.5
7110.1
8128.0
9118.5
10150.0
11112.0
12125.1
13145.2
1430.5
1535.1
1652.8
1765.2
1812.5
19120.8
20130.2
2160.5
OMe-1056.5

Experimental Protocols

Isolation of this compound

The dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations, typically starting with a silica (B1680970) gel column and eluting with a gradient of chloroform (B151607) and methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and ROESY), were recorded on a Bruker AV-400 or AV-600 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD), and coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Fisher LTQ Orbitrap XL spectrometer to determine the exact mass and molecular formula of the compound.

  • Optical Rotation: The specific rotation was measured on a PerkinElmer Model 341 polarimeter.

Visualizing the Stereochemical Relationships

The following diagram illustrates the key through-space correlations observed in the ROESY spectrum of this compound, which were instrumental in determining its stereochemistry.

stereochemistry cluster_structure This compound Core cluster_correlations Key ROESY Correlations N1 N1 N4 N4 C3 C3 C5 C5 C15 C15 corr1 Me-18 ↔ H-15 C15->corr1 C16 C16 C18 Me-18 dummy1 C18->corr1 C19 H-19 dummy2 corr2 H-19 ↔ H₂-21 C19->corr2 C20 C20 C21 H₂-21 C21->corr2

Caption: Key ROESY correlations confirming the E-configuration of the C19-C20 double bond.

The logical workflow for the stereochemical elucidation of a novel natural product like this compound is outlined below.

workflow cluster_extraction Isolation cluster_analysis Structure Elucidation plant_material Rauvolfia tetraphylla (Aerial Parts) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Purification extraction->chromatography pure_compound Pure this compound chromatography->pure_compound mass_spec HRESIMS (Molecular Formula) pure_compound->mass_spec nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d nmr_roesy ROESY (Stereochemistry) pure_compound->nmr_roesy structure Structure & Stereochemistry Determination mass_spec->structure nmr_1d->structure nmr_2d->structure nmr_roesy->structure

Caption: Workflow for the isolation and stereochemical elucidation of this compound.

Methodological & Application

High-Yield Extraction of Rauvotetraphylline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield extraction of Rauvotetraphylline A, a monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia tetraphylla L. of the Apocynaceae family. These protocols are intended to guide researchers in obtaining this compound for further scientific investigation and drug development endeavors.

Introduction

This compound is one of several indole alkaloids identified in Rauvolfia tetraphylla.[1][2][3][4] The genus Rauvolfia is a well-known source of biologically active alkaloids, many of which exhibit a range of pharmacological activities, including anticancer, antimalarial, antihypertensive, and sedative properties.[1] Given the therapeutic potential of indole alkaloids, efficient methods for their extraction and isolation are crucial for advancing research and development. This application note focuses on a proven method for the extraction of this compound from the aerial parts of R. tetraphylla and discusses potential optimization strategies.

Data Presentation: Extraction and Isolation Summary

While specific yield data for this compound from a single extraction process is not extensively reported in publicly available literature, the foundational method involves a multi-step process combining solvent extraction and column chromatography. The following table summarizes the key steps and components involved in the isolation of Rauvotetraphyllines A-E, including this compound.

ParameterDescriptionReference
Plant Material Air-dried and powdered aerial parts of Rauvolfia tetraphylla
Initial Extraction Solvent 95% Ethanol (B145695)
Initial Extraction Method Maceration at room temperature
Primary Fractionation Silica (B1680970) gel column chromatography
Purification Techniques Sephadex LH-20, MCI gel CHP 20P, and Reversed-Phase HPLC

Experimental Protocols

The following protocols are based on the successful isolation of this compound and its analogues. Researchers can adapt and optimize these methods to enhance the yield of the target compound.

Protocol 1: Initial Extraction of Total Alkaloids

This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.

Materials and Reagents:

  • Air-dried and powdered aerial parts of Rauvolfia tetraphylla

  • 95% Ethanol

  • Large glass container with a lid

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Place 7.5 kg of the powdered aerial parts of R. tetraphylla into a large glass container.

  • Add 50 L of 95% ethanol to the container, ensuring the plant material is fully submerged.

  • Seal the container and allow the mixture to macerate at room temperature for 3 days, with occasional agitation.

  • After 3 days, filter the mixture to separate the ethanolic extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol (3 x 50 L total).

  • Combine all the ethanolic extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude residue (approximately 400 g).

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the steps for the separation and purification of this compound from the crude extract. This is a general guide, and the specific fractions to be collected should be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

Materials and Reagents:

  • Crude ethanolic extract of R. tetraphylla

  • Silica gel (200-300 mesh)

  • Sephadex LH-20

  • MCI gel CHP 20P (75-150 µm)

  • Chromatorex C-18 (for MPLC)

  • Solvents for chromatography (e.g., petroleum ether, acetone, methanol, and appropriate solvent systems for HPLC)

  • Chromatography columns

  • Medium-pressure liquid chromatography (MPLC) system

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., Extend-C18)

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the crude residue to silica gel column chromatography.

    • Elute with a gradient of petroleum ether-acetone, followed by methanol, to yield several primary fractions.

  • Further Chromatographic Separation:

    • Based on TLC or HPLC analysis, subject the fractions containing the compounds of interest to further separation using a combination of:

      • Sephadex LH-20 column chromatography.

      • MCI gel CHP 20P column chromatography.

      • Medium-pressure liquid chromatography (MPLC) on a Chromatorex C-18 column.

  • Final Purification by HPLC:

    • Perform final purification of the fractions containing this compound using reversed-phase HPLC on an Extend-C18 column to obtain the pure compound.

Optimization for High-Yield Extraction

To increase the yield of this compound, researchers can explore the following optimization strategies:

  • Solvent Selection: While 95% ethanol has been shown to be effective, systematic studies with solvents of varying polarities (e.g., methanol, chloroform, ethyl acetate) could identify a more efficient solvent for selective extraction of this compound.

  • Extraction Technique: Modern extraction techniques such as ultrasound-assisted extraction (UAE) and Soxhlet extraction can significantly reduce extraction time and improve efficiency compared to maceration.

  • Response Surface Methodology (RSM): This statistical approach can be employed to optimize various extraction parameters, such as solvent concentration, temperature, and extraction time, to maximize the yield of the target alkaloid.

Biological Activity and Potential Signaling Pathways

Indole alkaloids as a class are known to exhibit a wide range of biological activities, including anticancer properties. Many of these compounds exert their effects by modulating key cellular signaling pathways.

Cytotoxicity
Potential Signaling Pathways

Given the established mechanisms of other indole alkaloids, this compound may exert its biological effects through the modulation of signaling pathways critical for cancer cell survival and proliferation, such as:

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes, and its dysregulation is common in cancer. Several indole alkaloids have been shown to target the MAPK pathway, leading to apoptosis and inhibition of cell proliferation.

  • Apoptosis Pathways: Indole alkaloids can induce programmed cell death (apoptosis) by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Further investigation into the specific molecular targets of this compound is necessary to elucidate its precise mechanism of action.

Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Workflow plant_material Air-dried, powdered aerial parts of R. tetraphylla extraction Maceration with 95% Ethanol (3x) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractionation Fraction Collection silica_gel->fractionation purification Further Chromatographic Purification (Sephadex LH-20, MCI Gel, MPLC) fractionation->purification hplc Reversed-Phase HPLC purification->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathway Modulation by Indole Alkaloids

Signaling_Pathway indole_alkaloid Indole Alkaloid (e.g., this compound) mapk_pathway MAPK Signaling Pathway indole_alkaloid->mapk_pathway Modulates apoptosis_pathway Apoptosis Pathway indole_alkaloid->apoptosis_pathway Modulates cell_proliferation Cell Proliferation mapk_pathway->cell_proliferation Inhibits apoptosis Apoptosis apoptosis_pathway->apoptosis Induces

Caption: Potential modulation of cellular signaling pathways by indole alkaloids.

References

Application Note: Analytical Quantification of Rauvotetraphylline A in Rauvolfia tetraphylla Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rauvotetraphylline A is a recently discovered monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla L.[1]. As a member of the Rauvolfia alkaloids, it holds potential for significant pharmacological activities, similar to other well-known compounds from this genus like reserpine (B192253) and ajmaline.[2][3][4]. The development of robust analytical methods for the accurate quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal preparations, and future drug development endeavors.

This application note provides a detailed protocol for the analytical quantification of this compound in R. tetraphylla extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for enhanced sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Extraction of this compound from Rauvolfia tetraphylla

This protocol describes the extraction of this compound from the dried aerial parts of R. tetraphylla.

Materials and Reagents:

  • Dried and powdered aerial parts of Rauvolfia tetraphylla

  • 95% Ethanol (B145695) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 20 mL of 95% ethanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a separate flask.

  • Repeat the extraction process (steps 2-5) twice more with the plant residue.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Method for Quantification

This method is adapted from established protocols for the analysis of indole alkaloids in Rauvolfia species.[5][6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-5 min: 10% A

    • 5-25 min: 10-60% A

    • 25-30 min: 60-10% A

    • 30-35 min: 10% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

Standard Preparation:

  • Prepare a stock solution of this compound standard (if available) at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

LC-MS/MS Method for Enhanced Sensitivity (Alternative Protocol)

For lower detection limits and higher selectivity, an LC-MS/MS method is recommended. This protocol is based on methods used for other alkaloids in Rauvolfia.[2]

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Same as the HPLC-UV method.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical precursor ion [M+H]+ and product ions would be selected for Multiple Reaction Monitoring (MRM).

Quantification:

  • Quantification is performed using the MRM mode, which provides high selectivity and sensitivity. A calibration curve is constructed using the peak areas of the specific MRM transitions for this compound.

Data Presentation

The quantitative data for this compound in different batches of Rauvolfia tetraphylla extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Rauvolfia tetraphylla Extracts (Hypothetical Data)

Sample IDPlant PartExtraction MethodAnalytical MethodThis compound Concentration (µg/g of dry weight)% RSD (n=3)
RT-A-01Aerial PartsEthanolic SonicationHPLC-UV152.42.1
RT-A-02Aerial PartsEthanolic SonicationHPLC-UV148.91.8
RT-L-01LeavesEthanolic SonicationLC-MS/MS189.21.5
RT-S-01StemsEthanolic SonicationLC-MS/MS95.72.5

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification plant_material Rauvolfia tetraphylla (Aerial Parts, Dried & Powdered) extraction Ultrasonic Extraction (95% Ethanol) plant_material->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv Inject lc_ms LC-MS/MS Analysis (Alternative) filtration->lc_ms Inject quantification Quantification (Calibration Curve) hplc_uv->quantification lc_ms->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway

Note: The specific signaling pathway for this compound has not yet been elucidated. The following diagram represents a generalized, hypothetical pathway for an indole alkaloid with potential anti-cancer activity, a known property of some Rauvolfia alkaloids.

signaling_pathway cluster_cell Cancer Cell Rauvo This compound receptor Cell Surface Receptor Rauvo->receptor pi3k PI3K/Akt Pathway receptor->pi3k Inhibits mapk MAPK Pathway receptor->mapk Inhibits apoptosis Apoptosis Induction receptor->apoptosis Activates proliferation Cell Proliferation Inhibition pi3k->proliferation mapk->proliferation

Caption: Hypothetical signaling pathway for this compound.

Logical Relationship Diagram

logical_relationship cluster_research Research & Development discovery Discovery of This compound quantification Quantitative Analysis discovery->quantification bioactivity Bioactivity Screening quantification->bioactivity Enables drug_dev Drug Development quantification->drug_dev Supports bioactivity->drug_dev Informs

Caption: Logical flow from discovery to potential drug development.

References

Application Notes and Protocols: Standard Operating Procedure for the Isolation of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This class of compounds has garnered significant interest from the scientific community due to their potential therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects.[1] This document provides a detailed standard operating procedure (SOP) for the isolation of this compound, based on established scientific literature. The protocol outlines the extraction and multi-step chromatographic purification process necessary to obtain the pure compound.

Data Presentation

The following table summarizes the initial quantitative data from the extraction process as described in the primary literature.

ParameterValueReference
Plant MaterialAerial parts of Rauvolfia tetraphylla[1]
Initial Dry Weight7.5 kg[1]
Extraction Solvent95% Ethanol[1]
Extraction Volume3 x 50 L[1]
Duration of Extraction3 days for each extraction[1]
Weight of Crude ResidueApproximately 400 g[1]

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound.

G plant Air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) extraction Extraction with 95% Ethanol (3 x 50 L, 3 days each) at room temperature plant->extraction filtration Filtration extraction->filtration evaporation Evaporation under reduced pressure filtration->evaporation residue Crude Residue (ca. 400 g) evaporation->residue silica_gel Silica Gel Column Chromatography (Petroleum ether-acetone gradient, then MeOH) residue->silica_gel fractions Collection of Fractions silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex mci_gel MCI Gel CHP 20P Column Chromatography sephadex->mci_gel mplc MPLC (Chromatorex C-18 column) mci_gel->mplc monitoring Fraction Monitoring by TLC and Reversed-Phase HPLC mplc->monitoring pure_compound This compound monitoring->pure_compound

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a history of use in traditional medicine for various ailments.[1][2] Extracts of Rauvolfia tetraphylla have demonstrated a range of pharmacological activities, including antimicrobial effects against various pathogens.[3][4] These application notes provide a comprehensive guide to the methodologies for determining the antimicrobial susceptibility of the purified compound, this compound. While specific quantitative data for the pure compound is not yet available in published literature, this document outlines the standardized protocols to generate such data and includes available data for crude extracts of R. tetraphylla for reference.

Data Presentation

The following tables summarize the antimicrobial activity of various extracts from Rauvolfia tetraphylla. It is important to note that this data pertains to crude extracts and not the isolated this compound. These values can serve as a preliminary reference for designing dose ranges in susceptibility testing of the pure compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Rauvolfia tetraphylla Extracts

Extract TypeTest Organism(s)MIC Range (mg/mL)Reference
Methanol Leaf & Calli ExtractBacterial Pathogens0.25 - 100[5]
Methanol Leaf & Calli ExtractFungal Pathogens0.5 - 100
Acetone & Ethanol Leaf ExtractStaphylococcus aureus12.5
Acetone & Ethanol Leaf ExtractCandida albicans12.5

Table 2: Zone of Inhibition of Rauvolfia tetraphylla Leaf Extracts

Extract TypeTest OrganismZone of Inhibition (mm)Reference
Ethanol ExtractStaphylococcus aureus16
Ethanol ExtractCandida albicans15
Acetone ExtractStaphylococcus aureus14
Acetone ExtractCandida albicans15

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the optimal temperature and duration for the test microorganism.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Agar Disk Diffusion for Zone of Inhibition

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the substance.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile swabs

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Preparation: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow the solvent to evaporate.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at the optimal temperature and duration for the test microorganism.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Disk Diffusion prep_stock Prepare this compound Stock Solution prep_plate Prepare 96-well Plate with Broth prep_stock->prep_plate serial_dilution Perform Serial Dilutions prep_plate->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate prep_inoculum_mic Prepare Standardized Inoculum prep_inoculum_mic->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC Results incubate_mic->read_mic aliquot Aliquot from Clear Wells read_mic->aliquot From MIC results spot_plate Spot-plate on Agar aliquot->spot_plate incubate_mbc Incubate Agar Plate spot_plate->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc prep_inoculum_disk Prepare Standardized Inoculum inoculate_agar Inoculate Agar Plate prep_inoculum_disk->inoculate_agar apply_disk Apply Disks to Plate inoculate_agar->apply_disk prep_disk Prepare Impregnated Disks prep_disk->apply_disk incubate_disk Incubate Plate apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Workflow for Antimicrobial Susceptibility Testing.

signaling_pathways cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action (Hypothetical) cluster_outcome Outcome compound This compound cell_wall Inhibition of Cell Wall Synthesis compound->cell_wall Binds to PBPs protein_synth Inhibition of Protein Synthesis compound->protein_synth Targets Ribosomes dna_synth Inhibition of DNA/RNA Synthesis compound->dna_synth Interferes with Helicase/Polymerase membrane_disrupt Cell Membrane Disruption compound->membrane_disrupt Alters Permeability bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Inhibition of Growth) protein_synth->bacteriostatic dna_synth->bacteriostatic membrane_disrupt->bactericidal

Caption: Hypothetical Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols for the Development of a Stable Formulation of Rauvotetraphylline A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from the plant Rauwolfia tetraphylla. Like many alkaloids, this compound is purported to have a range of pharmacological activities. However, its therapeutic potential can be hindered by poor aqueous solubility and chemical instability, which pose significant challenges for the development of formulations suitable for in vivo studies. These application notes provide a comprehensive guide to developing a stable formulation of this compound, covering physicochemical characterization, formulation strategies, and detailed experimental protocols for stability and pre-clinical evaluation.

Section 1: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective formulation. The following experiments are critical for gathering this essential data.

Solubility Determination

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Protocol:

Materials:

  • This compound

  • Water (HPLC grade)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Vials

  • Orbital shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in each solvent (e.g., in mg/mL or µg/mL).

Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.

Protocol:

Materials:

  • This compound

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid

  • Ammonium acetate (B1210297) or phosphate buffer

Procedure:

  • Method Development:

    • Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and water with different pH modifiers) to achieve optimal separation.

    • Evaluate different column temperatures and flow rates.

    • Select a detection wavelength that provides a good response for this compound.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Incubate this compound solutions in 0.1 N HCl and 0.1 N NaOH.

    • Oxidation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution of this compound to UV and visible light.

  • Method Validation:

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 2: Formulation Development Strategies

Based on the initial physicochemical characterization, several formulation strategies can be employed to enhance the solubility and stability of this compound.

Co-solvent Systems

For initial in vivo screening, a simple co-solvent system can be utilized.

Example Formulation:

  • 1-10% Dimethyl sulfoxide (DMSO)

  • 30-40% Polyethylene glycol 300 (PEG300)

  • 5-10% Tween 80

  • Quantum satis (q.s.) with water or saline

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and stability.

Protocol for Complexation:

  • Prepare aqueous solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).

  • Add an excess of this compound to each cyclodextrin solution.

  • Stir the mixtures for 24-48 hours.

  • Filter or centrifuge the samples to remove undissolved drug.

  • Analyze the concentration of this compound in the filtrate/supernatant to determine the extent of solubility enhancement.

Lipid-Based Formulations

For oral or parenteral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can be explored. These systems can protect the drug from degradation and enhance its bioavailability.

Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: Stability & In Vivo Studies A Physicochemical Profiling (Solubility, pKa, LogP) B Develop Stability-Indicating HPLC Method A->B C Co-solvent Systems B->C D Cyclodextrin Complexation B->D E Lipid-Based Formulations (SEDDS, SLNs, Liposomes) B->E F Optimize Lead Formulation(s) C->F D->F E->F G Characterize Formulation (Particle Size, Zeta Potential, Drug Load) F->G H ICH Stability Studies G->H I In Vivo Pharmacokinetic Studies H->I

Caption: Workflow for this compound formulation development.

Section 3: Experimental Protocols

Preparation of a Co-solvent Formulation for In Vivo Studies

Objective: To prepare a clear, injectable solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO.

  • Add PEG300 to the solution and mix until uniform.

  • Add Tween 80 and mix thoroughly.

  • Slowly add sterile saline to the mixture while stirring to reach the final volume.

  • Visually inspect the solution for any precipitation.

  • Sterile filter the final formulation using a 0.22 µm syringe filter.

Quantitative Data Summary

Formulation ComponentConcentration Range (%)Purpose
This compound0.1 - 1Active Pharmaceutical Ingredient
DMSO5 - 10Primary Solvent
PEG30030 - 40Co-solvent
Tween 805 - 10Surfactant/Solubilizer
Saline (0.9% NaCl)q.s. to 100Vehicle
Stability Testing of the Formulation

Objective: To assess the chemical stability of the this compound formulation under accelerated storage conditions.

Materials:

  • Prepared this compound formulation

  • Stability chambers (e.g., 40°C/75% RH)

  • Validated stability-indicating HPLC method

Protocol:

  • Aliquot the formulation into appropriate vials and seal.

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample.

  • Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.

  • Calculate the percentage of this compound remaining at each time point.

Quantitative Data Summary

Time PointStorage Condition% this compound RemainingAppearance
0-100Clear solution
1 week40°C/75% RH
2 weeks40°C/75% RH
4 weeks40°C/75% RH

Section 4: Signaling Pathways and Logical Relationships

While the specific signaling pathways of this compound are not yet fully elucidated, many indole alkaloids are known to interact with various cellular targets. A hypothetical signaling pathway is depicted below.

Hypothetical Signaling Pathway

G A This compound B Receptor/Target Protein A->B Binding C Downstream Kinase Cascade B->C Activation D Transcription Factor Activation C->D Phosphorylation E Gene Expression Changes D->E Nuclear Translocation F Cellular Response (e.g., Anti-inflammatory, Cytotoxic) E->F Protein Synthesis G A This compound (Hydrophobic) E Increased Solubility B Co-solvents (e.g., PEG, Ethanol) B->E F Improved Stability B->F C Surfactants (e.g., Tween 80) C->E C->F D Aqueous Vehicle G Enhanced Bioavailability E->G F->G

Application Notes & Protocols: Rauvotetraphylline A in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla, has demonstrated potential pharmacological activities, including cytotoxic effects, that suggest its utility as a therapeutic agent.[1][2][3] However, its clinical application may be limited by factors such as poor solubility and lack of target specificity. Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing the bioavailability and directing the therapeutic agent specifically to the site of action, thereby minimizing off-target toxicity.[4][5] This document provides a hypothetical framework and detailed protocols for the development and evaluation of a this compound-loaded nanoparticle system for targeted cancer therapy.

Introduction to this compound and Targeted Drug Delivery

This compound is a member of the indole alkaloid family, a class of compounds known for their diverse and potent biological activities. While specific research on this compound's mechanism of action is limited, related alkaloids have been shown to induce apoptosis and inhibit cell proliferation in cancer cells, potentially through the modulation of key signaling pathways. The development of nanoparticle-based drug delivery systems can enhance the therapeutic efficacy of such potent molecules. These systems can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or be actively targeted by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.

Hypothetical Signaling Pathway for this compound

Based on the known mechanisms of similar anticancer compounds, we hypothesize that this compound may exert its cytotoxic effects by inhibiting the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.

RauvotetraphyllineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates RauvotetraphyllineA This compound (from Nanoparticle) RauvotetraphyllineA->Raf Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Protocols

Formulation of this compound-Loaded Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to 10 mL of the aqueous phase while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Sonicate the mixture using a probe sonicator for 3 minutes on ice (40% amplitude, 30-second pulses).

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water and lyophilize for 48 hours to obtain a dry powder. Store at -20°C.

Characterization of Nanoparticles

Table 1: Hypothetical Physicochemical Properties of Nanoparticles

Parameter Method Expected Value
Particle Size (nm) Dynamic Light Scattering (DLS) 150 ± 20
Polydispersity Index (PDI) DLS < 0.2
Zeta Potential (mV) DLS -25 ± 5
Encapsulation Efficiency (%) UV-Vis Spectroscopy 85 ± 5

| Drug Loading (%) | UV-Vis Spectroscopy | 8.5 ± 0.5 |

In Vitro Drug Release Study

Protocol:

  • Disperse 10 mg of lyophilized nanoparticles in 2 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironments, respectively).

  • Transfer the suspension into a dialysis bag (MWCO 10 kDa).

  • Place the dialysis bag in 50 mL of the corresponding PBS buffer at 37°C with gentle shaking (100 rpm).

  • At predetermined time intervals (0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantify the concentration of this compound in the collected samples using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug release over time.

Table 2: Hypothetical Cumulative Drug Release Data

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%)
0 0 0
4 10 18
12 25 40
24 40 65
48 55 85

| 72 | 62 | 92 |

In Vitro Cytotoxicity Assay

This protocol outlines the evaluation of the cytotoxic effects of free this compound and this compound-loaded nanoparticles on a cancer cell line (e.g., MCF-7 breast cancer cells).

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include an untreated control group.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage relative to the untreated control and determine the IC₅₀ values.

Table 3: Hypothetical IC₅₀ Values

Formulation IC₅₀ (µg/mL)
Free this compound 15.2
This compound-Loaded Nanoparticles 5.8

| Empty Nanoparticles | > 100 |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the development and preclinical evaluation of a targeted this compound delivery system.

Workflow cluster_Formulation Phase 1: Formulation & Characterization cluster_InVitro Phase 2: In Vitro Evaluation cluster_InVivo Phase 3: In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., PLGA) Characterization Physicochemical Characterization (Size, Zeta, EE%, DL%) Formulation->Characterization Release In Vitro Drug Release Study (pH 7.4 vs. 5.5) Characterization->Release Cytotoxicity Cytotoxicity Assay (MTT) on Cancer Cells Release->Cytotoxicity Uptake Cellular Uptake Study (Fluorescence Microscopy) Cytotoxicity->Uptake Mechanism Mechanism of Action (Western Blot for p-ERK) Uptake->Mechanism AnimalModel Tumor Xenograft Animal Model Mechanism->AnimalModel Biodistribution Biodistribution & Targeting (IVIS Imaging) AnimalModel->Biodistribution Efficacy Antitumor Efficacy Study (Tumor Volume Measurement) Biodistribution->Efficacy Toxicity Histopathological Analysis (Toxicity Assessment) Efficacy->Toxicity

Caption: Experimental workflow for developing a targeted drug delivery system.

Conclusion

The encapsulation of this compound into a targeted nanoparticle delivery system presents a viable strategy to enhance its therapeutic potential for cancer treatment. The provided protocols and hypothetical data serve as a foundational guide for researchers to design and execute preclinical studies. Further investigations should focus on optimizing the nanoparticle formulation, exploring active targeting strategies (e.g., by conjugating antibodies or peptides to the nanoparticle surface), and conducting comprehensive in vivo studies to validate the efficacy and safety of this approach.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rauvotetraphylline A Extraction from Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Rauvotetraphylline A from Rauvolfia tetraphylla.

Frequently Asked Questions (FAQs)

Q1: What is the first step in preparing R. tetraphylla for extraction?

A1: Proper preparation of the plant material is crucial. The plant parts, such as leaves, stems, or roots, should be thoroughly washed to remove any dirt and contaminants. They are then typically shade-dried or oven-dried at a low temperature (around 40-60°C) to prevent the degradation of thermolabile compounds like alkaloids. Once dried, the material should be ground into a fine powder to increase the surface area for efficient solvent penetration.

Q2: Which solvents are commonly used for extracting alkaloids from R. tetraphylla?

A2: Various organic solvents have been successfully used to extract alkaloids from R. tetraphylla. Methanol (B129727) and ethanol (B145695) are frequently employed due to their polarity, which is effective in dissolving a wide range of alkaloids.[1][2][3] Chloroform (B151607) has also been used, particularly for root extracts.[4] Sequential extraction using solvents of increasing polarity (e.g., hexane (B92381), chloroform, ethyl acetate (B1210297), and then methanol) can also be performed to fractionate the extract based on compound solubility.[4]

Q3: What are the different types of extraction methods suitable for this compound?

A3: Several methods can be employed, each with its advantages and disadvantages:

  • Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period (e.g., 72 hours) with occasional agitation.

  • Soxhlet Extraction: A more efficient method that uses a smaller amount of solvent, which is continuously cycled through the plant material. This is suitable for compounds that are not heat-sensitive.[2][3]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.

Q4: How can I isolate this compound from the crude extract?

A4: Following initial extraction, a multi-step purification process is typically required. This often begins with an acid-base wash to separate alkaloids from other phytochemicals. The crude alkaloid fraction can then be subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[5]

Q5: What is the general solubility profile of indole (B1671886) alkaloids like this compound?

A5: Indole alkaloids are generally characterized by their indole nucleus. As basic compounds, they are typically poorly soluble in water but soluble in organic solvents such as chloroform, ether, ethanol, and methanol.[6] They can form salts with acids, and these alkaloid salts are usually more soluble in water and alcohol.[6][7] This property is often exploited during the extraction and purification process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract 1. Inefficient cell lysis due to coarse plant material.2. Inappropriate solvent choice for this compound.3. Insufficient extraction time or temperature.4. Degradation of the target compound.1. Ensure the plant material is ground to a fine, consistent powder.2. Experiment with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, chloroform). Consider a sequential extraction.3. Optimize extraction time and temperature for your chosen method. For maceration, ensure adequate soaking time. For Soxhlet, ensure a sufficient number of cycles.4. Avoid excessive heat and light exposure during extraction and drying.
Extract is Highly Pigmented (e.g., dark green) 1. Co-extraction of chlorophyll (B73375) and other pigments.1. For non-polar initial extracts, a pre-wash with a non-polar solvent like hexane can help remove some pigments.[8]2. Utilize column chromatography with an appropriate stationary phase to separate pigments from the alkaloids.3. Perform an acid-base liquid-liquid extraction. Alkaloids will move to the acidic aqueous phase, leaving many pigments in the organic phase.
Difficulty in Isolating this compound from other Alkaloids 1. Co-elution of alkaloids with similar polarities during chromatography.1. Optimize the mobile phase composition for your column chromatography. A gradient elution may be necessary.2. Employ multiple chromatographic techniques. For example, follow up silica gel chromatography with Sephadex LH-20 or reversed-phase HPLC for finer separation.[5]
Inconsistent Extraction Results Between Batches 1. Variation in the alkaloid content of the plant material.2. Inconsistent particle size of the powdered plant material.3. Variations in extraction parameters (time, temperature, solvent-to-solid ratio).1. Source plant material from the same location and harvest at the same time of year, if possible. Different plant parts can have vastly different alkaloid concentrations.[1]2. Sieve the powdered plant material to ensure a uniform particle size.3. Strictly control and document all extraction parameters for each batch.
Precipitate Forms During Solvent Evaporation 1. Supersaturation of the extract.2. Presence of insoluble impurities.1. This is often the desired outcome, as the precipitate is the crude extract. Ensure all solvent is removed under reduced pressure.2. If the precipitate is suspected to be an impurity, it can be filtered off. The filtrate should then be re-analyzed for the presence of the target compound.

Data Presentation

Table 1: Comparison of Solvents Used in the Extraction of Alkaloids from Rauvolfia tetraphylla

Solvent(s) Plant Part Extraction Method Target Compounds Reference
95% EthanolAerial PartsMaceration followed by column chromatographyRauvotetraphyllines A-E[5]
MethanolRootsSoxhletTotal Alkaloids[2]
70% EthanolNot SpecifiedSoxhletBioactive components (including alkaloids)[3]
MethanolDifferent plant partsMacerationTotal Indole Alkaloids[1]
Hexane, Chloroform, Acetone, MethanolLeaves and FruitsSequential MacerationPhytochemicals including alkaloids[4]
ChloroformRootsNot SpecifiedReserpine[9]

Note: This table summarizes solvents used for extracting alkaloids from R. tetraphylla. The efficiency for extracting this compound specifically may vary.

Experimental Protocols

Protocol 1: General Extraction of Rauvotetraphyllines using Ethanol

This protocol is adapted from the methodology used for the isolation of Rauvotetraphyllines A-E.[5]

  • Preparation of Plant Material: Air-dry the aerial parts of R. tetraphylla and grind them into a fine powder.

  • Maceration: Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for 3 days.

  • Filtration and Concentration: Filter the mixture and collect the ethanol extract. Repeat the extraction process two more times with fresh solvent. Combine all the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

  • Initial Fractionation (Optional): The crude extract can be further fractionated using column chromatography with a gradient of petroleum ether-acetone, followed by methanol, to separate compounds based on polarity.[5]

  • Further Purification: The fraction containing this compound should be subjected to further purification steps like preparative HPLC for complete isolation.

Protocol 2: Sequential Extraction with Solvents of Varying Polarity

This protocol allows for the separation of compounds based on their solubility in different solvents.

  • Preparation of Plant Material: Prepare the dried, powdered plant material as described in Protocol 1.

  • Hexane Extraction: Macerate the powdered material in hexane for 24-72 hours. Filter and collect the hexane extract. Air-dry the plant residue.

  • Chloroform Extraction: Take the air-dried residue from the previous step and macerate it in chloroform for 24-72 hours. Filter and collect the chloroform extract. Air-dry the plant residue.

  • Ethyl Acetate Extraction: Macerate the residue from the chloroform extraction in ethyl acetate for 24-72 hours. Filter and collect the ethyl acetate extract. Air-dry the plant residue.

  • Methanol Extraction: Finally, macerate the remaining plant residue in methanol for 24-72 hours. Filter and collect the methanol extract.

  • Analysis: Each of the collected solvent extracts (hexane, chloroform, ethyl acetate, methanol) can then be analyzed for the presence and quantity of this compound to determine the optimal solvent for its extraction.

Visualizations

Extraction_Workflow plant_material R. tetraphylla Plant Material (e.g., Aerial Parts) drying Drying (40-60°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration with 95% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Reduced Pressure) filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Collect Fractions fractionation->fractions analysis TLC / HPLC Analysis fractions->analysis isolation Isolation of this compound (e.g., Preparative HPLC) analysis->isolation pure_compound Pure this compound isolation->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Troubleshooting_Logic start Low Yield of This compound check_material Is plant material finely powdered? start->check_material check_solvent Is the solvent optimal? check_material->check_solvent Yes grind_finer Action: Grind material to a finer powder check_material->grind_finer No check_conditions Are extraction time/ temp sufficient? check_solvent->check_conditions Yes test_solvents Action: Test solvents of varying polarity (e.g., MeOH, EtOH, EtOAc, Chloroform) check_solvent->test_solvents No optimize_conditions Action: Increase extraction time or temperature within compound stability limits check_conditions->optimize_conditions No

Caption: A logical approach to troubleshooting low extraction yields.

References

Overcoming low yield in the purification of Rauvotetraphylline A.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia species.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of this compound from Rauvolfia tetraphylla plant material?

A1: Polar solvents like ethanol (B145695) or methanol (B129727) are commonly used for the initial extraction of indole alkaloids from Rauvolfia species. Chloroform (B151607) has also been cited as a potent solvent for extracting these types of alkaloids. The choice may depend on the subsequent purification strategy and the desire to minimize the co-extraction of fats and waxes. For a comprehensive extraction, ethanol is a good starting point.

Q2: My crude extract is a complex mixture. What is the best initial purification step?

A2: For a complex crude extract from a natural source like Rauvolfia, a liquid-liquid extraction (LLE) based on pH manipulation is a highly recommended first step. This technique effectively separates the basic alkaloids, including this compound, from neutral and acidic plant components such as fats, waxes, and pigments.

Q3: I am losing a significant amount of product during the acid-base liquid-liquid extraction. What are the likely causes?

A3: Significant product loss during LLE can be attributed to several factors:

  • Incomplete Extractions: A single extraction is often insufficient. It is recommended to perform at least three extractions at each stage (acid wash and final product extraction) to ensure good recovery.

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap your product. To break emulsions, you can add brine (a saturated NaCl solution), gently swirl the mixture instead of vigorous shaking, or filter the mixture through a pad of Celite.

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to protonate the alkaloid and draw it into the aqueous phase, and sufficiently basic (pH > 9) to deprotonate it for extraction back into the organic phase.

Q4: Should I defat the plant material before extraction?

A4: Defatting with a non-polar solvent like hexane (B92381) can remove lipids that may interfere with subsequent purification steps. However, some studies have indicated that defatting with hexane may also lead to a loss of some indole alkaloids. Therefore, this step should be considered based on the specific nature of your plant material and may require a small-scale trial to assess its impact on the yield of this compound.

Troubleshooting Guide

Issue 1: Low Yield After Initial Extraction

Q: I have a very low yield of the crude alkaloid extract. What could be the problem?

A: Low yield from the initial extraction can stem from several issues:

  • Inadequate Grinding of Plant Material: The plant material should be ground into a fine powder to maximize the surface area for solvent penetration.

  • Insufficient Extraction Time or Temperature: The extraction process may require more time or gentle heating to be efficient. However, be cautious as heat can potentially degrade some alkaloids.

  • Choice of Solvent: The polarity of the extraction solvent is crucial. If using a less effective solvent, consider switching to ethanol, methanol, or chloroform.

  • Plant Material Quality: The concentration of alkaloids can vary depending on the age of the plant, the season of collection, and storage conditions.

Issue 2: Poor Separation During Column Chromatography

Q: I am getting poor separation and significant peak tailing during silica (B1680970) gel column chromatography. How can I improve this?

A: Peak tailing of basic compounds like alkaloids on standard silica gel is a common problem due to the strong interaction between the basic nitrogen of the alkaloid and the acidic silanol (B1196071) groups on the silica surface.

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849), to the eluent to saturate the acidic sites on the silica and reduce tailing.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase column (C18) for separation.

  • Check for Column Overloading: Overloading the column with too much crude material can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q: this compound is co-eluting with other similar alkaloids. What can I do?

A: Separating structurally similar alkaloids is a common challenge.

  • Optimize the Mobile Phase: A shallow and slow gradient of the eluting solvents can improve resolution.

  • Try Different Chromatographic Techniques: If column chromatography is not effective, consider preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography for better separation. Sephadex LH-20 has also been used for the purification of indole alkaloids from Rauvolfia species.

Issue 3: Product Degradation or Instability

Q: I suspect my purified compound is degrading. What are the stability concerns for indole alkaloids like this compound?

A: While specific stability data for this compound is not widely available, indole alkaloids, in general, can be sensitive to:

  • Light: Many alkaloids are light-sensitive. It is advisable to protect the samples from light by using amber vials or covering glassware with aluminum foil.

  • pH Extremes: Strong acidic or basic conditions, especially when combined with heat, can cause degradation or racemization. It is important to neutralize the pH of the purified fraction and remove extraction solvents under reduced pressure with minimal heating.

  • Oxidation: Exposure to air can lead to oxidation. Purified samples should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. A study on indole alkaloids from Rauvolfia verticillata indicated that they were generally stable in a chloroform extract for 24 hours.

Data Presentation

Table 1: General Chromatographic Conditions for Rauvolfia Alkaloid Purification

ParameterStationary PhaseMobile Phase System (Example Gradient)DetectionReference
Column Chromatography Silica GelChloroform-Methanol (e.g., gradient from 100:0 to 90:10)TLC with UV light
Column Chromatography Sephadex LH-20MethanolTLC with UV light
HPLC Reversed-Phase (C18)Acetonitrile-Water with 0.1% Formic AcidUV Detector (e.g., 254 nm)
HPTLC Silica GelToluene-Ethyl Acetate-Diethylamine (7:2:1)Densitometry

Note: These are example conditions and will require optimization for the specific separation of this compound.

Experimental Protocols

Protocol: General Procedure for Extraction and Purification of Indole Alkaloids from Rauvolfia tetraphylla

This protocol is a representative procedure based on methods used for isolating indole alkaloids from Rauvolfia species.

1. Preparation of Plant Material:

  • Dry the aerial parts of Rauvolfia tetraphylla in the shade.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol (e.g., 1 kg of powder in 5 L of ethanol) at room temperature for 24-48 hours with occasional stirring.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Liquid-Liquid Extraction:

  • Suspend the crude extract in a 2% aqueous sulfuric acid solution.

  • Perform a liquid-liquid extraction with chloroform to remove neutral and acidic compounds (the alkaloids will remain in the acidic aqueous phase as salts).

  • Collect the aqueous phase and basify it with concentrated ammonia solution to a pH of 9-10.

  • Extract the liberated free alkaloids from the basic aqueous solution with chloroform (repeat at least 3 times).

  • Combine the chloroform extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light.

  • Combine fractions containing compounds with similar Rf values.

  • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the eluent or by preparative HPLC on a C18 column.

5. Final Purification:

  • The purified this compound can be recrystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain a pure crystalline solid.

Visualizations

experimental_workflow start Dried & Powdered Rauvolfia tetraphylla extraction Maceration with Ethanol start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract lle Acid-Base Liquid-Liquid Extraction (LLE) crude_extract->lle crude_alkaloids Crude Alkaloid Fraction lle->crude_alkaloids silica_cc Silica Gel Column Chromatography crude_alkaloids->silica_cc fraction_collection Fraction Collection & TLC Analysis silica_cc->fraction_collection semi_pure Semi-Pure Fractions fraction_collection->semi_pure final_purification Final Purification (e.g., Prep-HPLC or Sephadex) semi_pure->final_purification pure_compound Purified This compound final_purification->pure_compound

Caption: Workflow for the purification of this compound.

troubleshooting_low_yield cluster_extraction Extraction & LLE Issues cluster_chromatography Chromatography Issues cluster_stability Compound Stability Issues problem Low Final Yield of This compound cause1 Incomplete Extraction problem->cause1 cause2 Emulsion in LLE problem->cause2 cause3 Incorrect pH in LLE problem->cause3 cause4 Co-elution of Impurities problem->cause4 cause5 Irreversible Adsorption problem->cause5 cause6 Degradation (Light, Heat, pH) problem->cause6 solution1 Increase extraction time/ Use finer powder cause1->solution1 solution2 Add brine / Centrifuge cause2->solution2 solution3 Verify pH with meter cause3->solution3 solution4 Optimize mobile phase/ Change stationary phase cause4->solution4 solution5 Add base to eluent/ Use different adsorbent cause5->solution5 solution6 Protect from light/ Use low temp evaporation/ Neutralize fractions cause6->solution6

Caption: Troubleshooting logic for low purification yield.

References

Addressing solubility issues of Rauvotetraphylline A in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sarpagine-type indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus.[1][2] Like many indole alkaloids, it possesses a complex, hydrophobic structure, which can lead to poor solubility in aqueous solutions commonly used in biological assays.[3] This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.[4][5]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of indole alkaloids. Ethanol (B145695) can also be a suitable alternative. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: To prevent precipitation and degradation, it is best to prepare high-concentration stock solutions (e.g., 10-50 mM) and store them in small aliquots at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can cause the compound to come out of solution.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

A4: This is a common issue known as "crashing out." Several strategies can be employed to overcome this:

  • Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Use a co-solvent: Incorporating a small amount of a water-miscible organic co-solvent like ethanol or polyethylene (B3416737) glycol (PEG-400) in your final assay medium can help maintain solubility. However, it is essential to first test the tolerance of your specific cell line or assay system to the co-solvent.

  • Employ solubilizing agents: Agents such as cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.

  • pH adjustment: The solubility of alkaloids can be pH-dependent. For some alkaloids, creating a salt by dissolving them in an acidic aqueous medium can improve solubility. The final pH must be compatible with your biological assay.

Troubleshooting Guides

Issue 1: Immediate Precipitation in Cell Culture Medium

  • Problem: A precipitate forms immediately upon adding the this compound DMSO stock solution to the cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to precipitate.

  • Solutions:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.

    • Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage during the treatment period, as interactions with serum proteins can sometimes lead to the formation of insoluble complexes.

    • Solvent-Assisted Dilution: Add the DMSO stock to a small volume of medium first, mix thoroughly, and then add this to the rest of the medium.

Issue 2: Time-Dependent Precipitation in the Incubator

  • Problem: The medium is clear after adding this compound, but a precipitate forms after several hours of incubation.

  • Possible Cause: The compound may be slowly coming out of solution due to temperature fluctuations, interactions with media components over time, or evaporation from the culture plate.

  • Solutions:

    • Reduce Incubation Time: If the experimental design allows, shorten the incubation period.

    • Use Lower Concentrations: A lower starting concentration may remain in solution for a longer duration.

    • Ensure Proper Humidification: Use culture plates with low-evaporation lids or seal the plates to minimize evaporation, which can concentrate the compound.

Quantitative Data Summary

SolventGeneral SolubilityRecommended for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) HighYesThe most common choice for creating high-concentration stock solutions of hydrophobic compounds.
Ethanol Moderate to HighYesA good alternative to DMSO, but may have higher cytotoxic effects at lower concentrations.
Methanol ModerateUse with cautionCan be used for initial dissolution, but its volatility and toxicity are concerns for cell-based assays.
Water/Aqueous Buffers Very LowNoDirect dissolution in aqueous media is generally not feasible for this class of compounds.
Polyethylene Glycol (PEG-400) ModerateAs a co-solventCan be used as a co-solvent to improve solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer.

  • Prepare a serial dilution: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Dilution in Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed aqueous assay buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours.

  • Observation: Visually inspect the wells for any signs of precipitation (cloudiness or visible particles).

  • Quantitative Measurement (Optional): For a more quantitative assessment, measure the turbidity of each well by reading the absorbance at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound in biological assays.

Troubleshooting workflow for compound precipitation.

G Potential Anti-Inflammatory Signaling Pathway of Rauwolfia Alkaloids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rauwolfia Rauwolfia Alkaloids (e.g., this compound) Alpha_Adrenergic_Receptor α-Adrenergic Receptor Rauwolfia->Alpha_Adrenergic_Receptor Blocks Calcium_Channel Calcium Channel Rauwolfia->Calcium_Channel Modulates PLC Phospholipase C Alpha_Adrenergic_Receptor->PLC Ca_Release Ca²⁺ Release (from ER) Calcium_Channel->Ca_Release IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca_Release PKC Protein Kinase C DAG->PKC Ca_Release->PKC NF_kB_Inhibition Inhibition of NF-κB Pathway PKC->NF_kB_Inhibition Inflammation_Reduction Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB_Inhibition->Inflammation_Reduction

A potential anti-inflammatory signaling pathway for Rauwolfia alkaloids.

References

Technical Support Center: Stability and Degradation Analysis of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation product analysis of Rauvotetraphylline A. Given the limited specific data on this compound, this guide is based on established principles for related indole (B1671886) alkaloids, such as reserpine (B192253) and yohimbine (B192690), which are also found in the Rauwolfia genus.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of related indole alkaloids, this compound is likely susceptible to degradation through hydrolysis and oxidation.[1] The ester functional groups in the molecule are prone to hydrolysis under both acidic and alkaline conditions, which would lead to the formation of the corresponding carboxylic acid and alcohol. The indole nucleus is susceptible to oxidation, which can result in the formation of various oxidation products.[1] Photodegradation is another potential pathway, especially under exposure to UV light.[2]

Q2: What are the critical parameters to consider during a forced degradation study of this compound?

A2: Key parameters for a forced degradation study include:

  • Stress Conditions: Acidic, alkaline, oxidative, thermal, and photolytic stress should be applied.[1]

  • Concentration of Stress Agents: The concentration of acid, base, and oxidizing agents should be carefully selected to achieve partial degradation (typically 10-30%).

  • Temperature: Elevated temperatures can be used to accelerate degradation, but should not be so high as to induce unrealistic degradation pathways.

  • Duration of Exposure: The time of exposure to each stress condition should be optimized to obtain the desired level of degradation.

  • Light Exposure: For photostability testing, the intensity and wavelength of the light source are critical parameters.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products.[3] A common approach is to use a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[3][4] The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[4]

Q4: What analytical techniques are suitable for the identification and characterization of this compound degradation products?

A4: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying degradation products.[5][6] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of the degradation products.[7] Tandem mass spectrometry (MS/MS) experiments can provide structural information by fragmenting the degradation products and analyzing the resulting fragment ions.[5][6] For definitive structural elucidation, isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[8]

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column contamination- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Wash the column with a strong solvent or replace the guard column.
Inconsistent retention times - Fluctuations in mobile phase composition- Temperature variations- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.
Ghost peaks - Contaminated mobile phase or injector- Carryover from previous injections- Use fresh, high-purity mobile phase.- Clean the injector and syringe.- Include a blank injection after a high-concentration sample.
Baseline noise or drift - Air bubbles in the detector- Contaminated detector cell- Unstable mobile phase- Purge the detector to remove air bubbles.- Flush the detector cell with an appropriate solvent.- Ensure the mobile phase is well-mixed and degassed.
Degradation Study Issues
Issue Possible Causes Troubleshooting Steps
No degradation observed - Stress conditions are too mild- Analyte is highly stable under the tested conditions- Increase the concentration of the stressor, temperature, or duration of the study.- Consider using more aggressive stress conditions (e.g., higher concentration of peroxide for oxidation).
Complete degradation of the analyte - Stress conditions are too harsh- Reduce the concentration of the stressor, temperature, or duration of the study.
Mass balance is not achieved (sum of analyte and degradation products is not close to 100%) - Some degradation products are not detected (e.g., volatile or non-UV active)- Inaccurate quantification of degradation products- Use a mass-sensitive detector (e.g., MS) in addition to a UV detector.- If possible, isolate and characterize the major degradation products to determine their response factors.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Template)
Stress Condition Conditions % Degradation of this compound Number of Degradation Products Major Degradation Products (Retention Time)
Acidic Hydrolysis0.1 M HCl, 60°C, 24hDataDataData
Alkaline Hydrolysis0.1 M NaOH, 60°C, 8hDataDataData
Oxidative Degradation3% H₂O₂, RT, 24hDataDataData
Thermal Degradation80°C, 48hDataDataData
PhotodegradationUV light (254 nm), RT, 48hDataDataData
Table 2: HPLC Method Validation Parameters for this compound (Template)
Parameter Acceptance Criteria Observed Value
Specificity No interference from blank, placebo, and degradation productsData
Linearity (r²) ≥ 0.999Data
Range (µg/mL) Defined RangeData
Accuracy (% Recovery) 98.0 - 102.0%Data
Precision (% RSD) ≤ 2.0%Data
Limit of Detection (LOD) (µg/mL) Report ValueData
Limit of Quantification (LOQ) (µg/mL) Report ValueData
Robustness No significant change in results with small variations in method parametersData

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Maintain the solution at 60°C for 8 hours.[1] At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[1] At specified time points, withdraw an aliquot and dilute for analysis.[1]

  • Thermal Degradation: Place a known quantity of solid this compound powder in a controlled temperature oven at 80°C for 48 hours.[1] At specified time points, withdraw a sample, dissolve in the mobile phase, and dilute for analysis.[1]

  • Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark at the same temperature. At specified time points, withdraw an aliquot for analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Mandatory Visualization

Stability_Testing_Workflow cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Data Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analysis Base Alkaline Hydrolysis Base->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photo Photolysis Photo->HPLC Analysis Degradation_Profile Degradation Profile HPLC->Degradation_Profile Method_Validation Method Validation HPLC->Method_Validation LCMS LC-MS/MS Pathway_Elucidation Pathway Elucidation LCMS->Pathway_Elucidation Degradation_Profile->LCMS Identification Drug_Substance This compound Drug Substance Drug_Substance->Acid Forced Degradation Drug_Substance->Base Forced Degradation Drug_Substance->Oxidation Forced Degradation Drug_Substance->Thermal Forced Degradation Drug_Substance->Photo Forced Degradation

Caption: Workflow for stability testing and degradation analysis.

Troubleshooting_HPLC cluster_solutions Potential Solutions Start HPLC Problem Observed Check_System Check System Suitability (Retention Time, Peak Shape, Pressure) Start->Check_System Check_Mobile_Phase Inspect Mobile Phase (Composition, Degassing, pH) Check_System->Check_Mobile_Phase If parameters are off Check_Column Examine Column (Contamination, Age, Temperature) Check_Mobile_Phase->Check_Column If mobile phase is okay Solution Problem Resolved Check_Mobile_Phase->Solution After correction Sol_Mobile_Phase Prepare Fresh Mobile Phase Check_Mobile_Phase->Sol_Mobile_Phase Check_Hardware Inspect Hardware (Pump, Injector, Detector) Check_Column->Check_Hardware If column is okay Check_Column->Solution After cleaning/replacement Sol_Column Wash/Replace Column Check_Column->Sol_Column Check_Hardware->Solution After adjustments Sol_Hardware Service Instrument Check_Hardware->Sol_Hardware

Caption: Logical flow for troubleshooting common HPLC issues.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Rauvo This compound C₃₃H₄₀N₂O₉ Acid_Product Hydrolysis Product A e.g., Carboxylic Acid Derivative Rauvo->Acid_Product Acid/Base Alcohol_Product Hydrolysis Product B e.g., Alcohol Derivative Rauvo->Alcohol_Product Acid/Base Oxidation_Product Oxidation Product C e.g., N-oxide or Hydroxylated Derivative Rauvo->Oxidation_Product [O]

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting poor resolution in HPLC analysis of Rauvotetraphylline A.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the high-performance liquid chromatography (HPLC) analysis of Rauvotetraphylline A, specifically focusing on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the HPLC analysis of this compound?

Poor resolution in HPLC analysis, characterized by overlapping peaks, is typically a result of issues related to the column, the mobile phase, or the overall system. For this compound and related indole (B1671886) alkaloids, key factors include suboptimal mobile phase composition (incorrect solvent strength or pH), column degradation, inappropriate flow rate, and temperature fluctuations.[1][2]

Q2: What type of HPLC column is recommended for the analysis of this compound?

For the separation of Rauwolfia alkaloids, which include this compound, reversed-phase columns such as C18 are most commonly used.[3][4][5] A column with a particle size of 3.5 µm to 5 µm and dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm is a good starting point.

Q3: What is a suitable mobile phase for the analysis of this compound?

A common mobile phase for separating Rauwolfia alkaloids is a mixture of acetonitrile (B52724) or methanol (B129727) with a buffer.[5][6] A typical starting point would be a gradient elution with acetonitrile and a phosphate (B84403) buffer (e.g., 0.01 M sodium phosphate) with the pH adjusted to the acidic range (e.g., pH 3.5).[3][4] The organic solvent percentage can be optimized to achieve the desired retention and resolution.

Q4: What detection wavelength should be used for this compound?

For indole alkaloids from Rauwolfia species, UV detection is commonly performed at wavelengths around 254 nm or 280 nm.[3][4][7] It is recommended to determine the UV absorbance maximum of this compound in the chosen mobile phase to ensure optimal sensitivity.

Q5: How can I improve the peak shape of this compound?

Peak tailing can be a cause of poor resolution. For basic compounds like alkaloids, peak tailing can occur due to interactions with silanol (B1196071) groups on the silica-based column packing. Operating the mobile phase at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups and reduce these interactions. The use of a high-purity, end-capped column can also minimize peak tailing.

Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and resolving poor resolution in the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Poor HPLC Resolution

G start Poor Resolution Observed check_column Check Column (Age, Contamination, Voids) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Preparation) start->check_mobile_phase check_system Check System Parameters (Flow Rate, Temperature, Leaks) start->check_system optimize_column Optimize Column check_column->optimize_column optimize_mobile_phase Optimize Mobile Phase check_mobile_phase->optimize_mobile_phase optimize_system Optimize System Parameters check_system->optimize_system adjust_solvent_ratio Adjust Solvent Ratio (Gradient/Isocratic) optimize_mobile_phase->adjust_solvent_ratio adjust_ph Adjust pH optimize_mobile_phase->adjust_ph change_organic_solvent Change Organic Solvent (ACN vs. MeOH) optimize_mobile_phase->change_organic_solvent new_column Install New Column optimize_column->new_column change_stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_column->change_stationary_phase adjust_flow_rate Adjust Flow Rate optimize_system->adjust_flow_rate adjust_temperature Adjust Temperature optimize_system->adjust_temperature end Resolution Improved adjust_solvent_ratio->end adjust_ph->end change_organic_solvent->end new_column->end change_stationary_phase->end adjust_flow_rate->end adjust_temperature->end

A systematic workflow for troubleshooting poor HPLC resolution.

Troubleshooting Scenarios and Solutions
Observed Problem Potential Cause Recommended Solution
Broad Peaks Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Mobile phase flow rate is too low.Gradually increase the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.
High sample viscosity.Dilute the sample in the mobile phase.
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH to suppress silanol interactions. Use a highly deactivated (end-capped) column.
Column overload.Reduce the injection volume or the sample concentration.
Dead volume in the system.Check for and minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or sample concentration.
Split Peaks Clogged column inlet frit.Replace the frit or the column.
Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Sample degradation on the column.Use a milder mobile phase pH or temperature.
Insufficient Separation (Co-elution) Inappropriate mobile phase strength.For reversed-phase, decrease the organic solvent percentage to increase retention and improve separation.
Suboptimal mobile phase pH.Adjust the pH to alter the ionization and retention of this compound and interfering compounds.
Lack of selectivity.Change the organic modifier (e.g., from acetonitrile to methanol) or switch to a column with a different stationary phase (e.g., phenyl-hexyl).

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase). Prepare a stock solution and dilute it to the desired concentration range for calibration curves.

  • Sample Solution: The extraction method will depend on the sample matrix. For plant material, a common method involves extraction with an organic solvent like methanol or ethanol, followed by filtration.[5][6] The final extract should be filtered through a 0.45 µm syringe filter before injection.

HPLC Method Parameters (Starting Point)

The following table provides a starting point for the HPLC method development for this compound, based on methods for similar compounds.

Parameter Recommended Starting Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.01 M Sodium Phosphate, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of B, and gradually increase to elute the compound. A starting gradient could be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 254 nm or 280 nm
Injection Volume 10-20 µL

Diagram: Experimental Workflow for HPLC Analysis

G start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep standard_prep Standard Preparation (Weighing, Dilution) start->standard_prep injection Inject Sample/Standard sample_prep->injection standard_prep->injection hplc_setup HPLC System Setup (Mobile Phase, Column, Method) hplc_setup->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis troubleshooting Poor Resolution? data_analysis->troubleshooting troubleshooting->hplc_setup Yes, Optimize end End troubleshooting->end No

A general workflow for the HPLC analysis of this compound.

Data Presentation

The following tables illustrate how to present quantitative data from your HPLC analysis for easy comparison when troubleshooting.

Table 1: Effect of Mobile Phase Composition on Resolution
Acetonitrile (%) Retention Time (min) Peak Width (min) Resolution (Rs)
3015.20.81.2
3512.50.61.8
409.80.51.5
Table 2: Effect of Flow Rate on Resolution
Flow Rate (mL/min) Retention Time (min) Peak Width (min) Resolution (Rs)
0.814.80.71.9
1.012.50.61.8
1.210.40.61.6
Table 3: Effect of Column Temperature on Resolution
Temperature (°C) Retention Time (min) Peak Width (min) Resolution (Rs)
2512.50.61.8
3011.90.551.9
3511.20.51.7

References

Minimizing batch-to-batch variability in Rauvotetraphylline A extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in the extraction of Rauvotetraphylline A from Rauvolfia tetraphylla.

I. Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and other indole (B1671886) alkaloids from Rauvolfia tetraphylla.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 2. Degradation of Target Compound: Indole alkaloids can be sensitive to high temperatures, prolonged light exposure, and extreme pH levels. 3. Incomplete Cell Lysis: Inadequate grinding of the plant material can prevent the solvent from accessing the cellular contents. 4. Insufficient Extraction Time or Temperature: The extraction may not have proceeded long enough or at a high enough temperature to be efficient.1. Solvent Optimization: Indole alkaloids are typically extracted with polar organic solvents like methanol (B129727) or ethanol.[1][2] Consider performing small-scale extractions with a range of solvents (e.g., methanol, ethanol, chloroform (B151607), and mixtures thereof) to determine the optimal choice. 2. Control Extraction Conditions: Conduct extractions at room temperature or under mild heating (e.g., not exceeding 50°C) and protect extracts from direct light.[3] Ensure the pH of the extraction medium is controlled, as alkaloids are generally more stable in acidic conditions.[4] 3. Proper Sample Preparation: Ensure the plant material is finely powdered to maximize the surface area for extraction. 4. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions for yield without causing degradation.
High Variability in Yield Between Batches 1. Inconsistent Raw Material: The concentration of alkaloids in Rauvolfia tetraphylla can vary depending on the geographical source, harvest time, and storage conditions of the plant material. 2. Inconsistent Extraction Protocol: Minor deviations in the extraction procedure (e.g., solvent-to-solid ratio, extraction time, temperature) can lead to significant differences in yield. 3. Variable Solvent Quality: The purity and water content of the solvents can affect their extraction efficiency.1. Raw Material Standardization: Source plant material from a consistent geographical location and harvest at the same time of year. Implement quality control checks on the raw material, such as HPTLC or HPLC fingerprinting, to ensure consistency. 2. Strict Protocol Adherence: Maintain a detailed and standardized written protocol for the extraction process. Ensure all personnel are trained on the protocol and that all steps are followed precisely for every batch. 3. Consistent Solvent Source: Use high-purity solvents from a reliable supplier and ensure they are stored correctly to prevent changes in composition.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target alkaloids. 2. Presence of Pigments and Fats: Chlorophyll and other lipophilic compounds are often co-extracted, especially with less polar solvents.1. Solvent System Refinement: Use a solvent system with higher selectivity for indole alkaloids. Acid-base extraction can be employed to selectively isolate the basic alkaloids from neutral and acidic impurities.[5] 2. Defatting Step: Include a pre-extraction step with a non-polar solvent like hexane (B92381) to remove fats and waxes before the main alkaloid extraction.
Formation of Emulsion During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: Plant extracts can contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation during the partitioning process can lead to the formation of a stable emulsion.1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. Centrifugation can also be effective. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the compounds between the two phases with minimal emulsion formation.
Inconsistent Analytical Quantification 1. Poor Chromatographic Resolution: Co-eluting peaks can interfere with the accurate quantification of this compound. 2. Matrix Effects: Other compounds in the extract can suppress or enhance the detector response for the target analyte. 3. Standard Degradation: The analytical standard may have degraded over time, leading to inaccurate calibration.1. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the target peak. 2. Sample Clean-up: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components before analysis. 3. Proper Standard Handling: Store the analytical standard according to the manufacturer's instructions (typically in the dark and at low temperatures) and prepare fresh calibration solutions regularly.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a novel indole alkaloid that has been isolated from the aerial parts of Rauvolfia tetraphylla, a medicinal plant belonging to the Apocynaceae family.

Q2: Which part of the Rauvolfia tetraphylla plant is best for extracting this compound?

A2: While this compound was first isolated from the aerial parts, indole alkaloids are known to be present in various parts of the plant, including the roots, stems, and leaves. The roots are often reported to have the highest concentration of total alkaloids. For consistency, it is crucial to use the same plant part for every extraction.

Q3: What is the best solvent for extracting this compound?

A3: Indole alkaloids are generally extracted using polar organic solvents such as methanol, ethanol, or chloroform. The optimal solvent or solvent mixture should be determined experimentally to maximize the yield of this compound while minimizing the co-extraction of impurities. A study on other indole alkaloids from Rauvolfia species suggested that chloroform was a potent solvent for their extraction.

Q4: How can I prevent the degradation of this compound during extraction?

A4: Indole alkaloids can be sensitive to heat, light, and extreme pH. To minimize degradation, it is recommended to perform extractions at room temperature or with gentle heating, protect the samples from light by using amber glassware or covering the vessels with aluminum foil, and consider using a slightly acidic extraction medium to improve alkaloid stability.

Q5: What analytical techniques are suitable for quantifying this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly suitable method for the quantification of specific indole alkaloids. High-Performance Thin-Layer Chromatography (HPTLC) is another powerful technique for the simultaneous quantification of multiple alkaloids and can be used for quality control and fingerprinting of your extracts.

Q6: How can I ensure the consistency of my raw plant material?

A6: To minimize variability from the raw material, it is important to control for geographical source, harvesting time, and post-harvest processing. Implementing a quality control check on the incoming plant material using HPTLC or HPLC to generate a chemical fingerprint can help ensure that each batch of raw material is consistent.

III. Experimental Protocols

A. General Protocol for Indole Alkaloid Extraction from Rauvolfia tetraphylla

This protocol is a generalized procedure for the extraction of indole alkaloids from Rauvolfia tetraphylla and should be optimized for maximizing the yield of this compound.

  • Plant Material Preparation:

    • Collect the desired plant part (e.g., roots, aerial parts) of Rauvolfia tetraphylla.

    • Thoroughly wash the plant material to remove any soil or debris.

    • Dry the plant material in a well-ventilated area away from direct sunlight, or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh the powdered plant material.

    • Choose an appropriate extraction solvent (e.g., methanol, ethanol, or chloroform).

    • Select an extraction method:

      • Maceration: Suspend the powdered plant material in the solvent (e.g., a 1:10 solid-to-solvent ratio) in a sealed container and agitate at room temperature for 24-48 hours.

      • Soxhlet Extraction: Place the powdered plant material in a thimble in a Soxhlet apparatus and extract with the chosen solvent for 6-8 hours.

      • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the solvent and place it in an ultrasonic bath for a specified period (e.g., 30-60 minutes).

    • After extraction, separate the solid material from the liquid extract by filtration or centrifugation.

    • If performing multiple extractions, combine the liquid extracts.

  • Solvent Evaporation:

    • Concentrate the liquid extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like hexane or dichloromethane (B109758) to remove neutral and weakly acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaline solution multiple times with a solvent such as dichloromethane or chloroform to isolate the free alkaloids.

    • Combine the organic layers containing the alkaloids.

    • Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched alkaloid fraction.

B. HPTLC Method for Quality Control of Rauvolfia tetraphylla Extracts

This method can be used to create a chemical fingerprint of your extracts to ensure batch-to-batch consistency.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of toluene:ethyl acetate:formic acid (7:2:1, v/v/v) or hexane-ethylacetate-methanol (5:4:1, v/v/v) can be used.

  • Sample Preparation: Dissolve the dried extract in methanol to a known concentration (e.g., 10 mg/mL).

  • Application: Apply the samples and standards as bands on the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection:

    • Visualize the plate under UV light at 254 nm and 366 nm.

    • For specific detection of alkaloids, the plate can be derivatized with Dragendorff's reagent.

  • Quantification: Densitometric scanning can be performed at a specific wavelength (e.g., 268 nm or 520 nm after derivatization) to quantify the alkaloids by comparing the peak areas with those of a standard.

IV. Data Presentation

The following tables provide examples of how to present quantitative data to monitor and control the extraction process.

Table 1: Influence of Extraction Method on Total Alkaloid Yield

Extraction Method Solvent Solvent-to-Solid Ratio (v/w) Extraction Time (hours) Temperature (°C) Total Alkaloid Yield (%)
MacerationMethanol10:14825Example: 2.5 ± 0.3
SoxhletEthanol15:1878Example: 3.1 ± 0.2
UAEMethanol10:1140Example: 3.5 ± 0.4

Table 2: HPTLC Quantification of Key Alkaloids in Different Batches

Batch ID This compound (mg/g extract) Reserpine (mg/g extract) Ajmalicine (mg/g extract) Total Alkaloid Content (mg/g extract)
RT-2025-001Example: 1.2Example: 5.4Example: 3.1Example: 9.7
RT-2025-002Example: 1.3Example: 5.2Example: 3.3Example: 9.8
RT-2025-003Example: 1.1Example: 5.5Example: 3.0Example: 9.6

V. Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

G A Plant Material (Rauvolfia tetraphylla) B Drying and Grinding A->B C Extraction (e.g., Maceration, Soxhlet, UAE) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Acid-Base Partitioning E->F G Enriched Alkaloid Fraction F->G H Purification (e.g., Column Chromatography) G->H J QC Analysis (HPLC/HPTLC) G->J I Isolated this compound H->I I->J

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Alkaloid Yield

G A Low Yield of This compound B Check Raw Material Quality (Consistent Source? Proper Storage?) A->B C Review Extraction Protocol (Solvent? Time? Temp?) A->C D Verify Analytical Method (Standard Integrity? Calibration?) A->D E Source Standardized Plant Material B->E F Optimize Extraction Parameters (Solvent, Time, Temp) C->F G Validate Analytical Method and Check Standard D->G

References

Technical Support Center: Enhancing the Bioavailability of Rauvotetraphylline A for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

This compound is a monoterpene indole alkaloid, a class of natural products known for their diverse pharmacological activities. Like many other alkaloids, this compound is predicted to have low oral bioavailability due to several physicochemical and physiological factors:

  • Poor Aqueous Solubility: As a complex organic molecule, it is likely hydrophobic, leading to poor dissolution in the gastrointestinal (GI) fluids. Adequate dissolution is a prerequisite for drug absorption.

  • Low Permeability: The ability of the molecule to passively diffuse across the intestinal membrane may be limited.

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein, where it may be extensively metabolized by enzymes before reaching systemic circulation. This is a common fate for many natural products.[1]

Q2: What are the primary formulation strategies to enhance the in vivo bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor solubility and subsequent low bioavailability of hydrophobic compounds like this compound. The choice of strategy will depend on the specific properties of the compound and the experimental goals. Key approaches include:

  • Particle Size Reduction (Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, facilitating drug absorption.

Q3: Are there any pharmacokinetic data available for similar Rauvolfia alkaloids that can serve as a reference?

While specific pharmacokinetic data for this compound is limited, data from other Rauvolfia alkaloids, such as reserpine (B192253) and ajmaline (B190527), can provide valuable insights. For instance, the oral bioavailability of ajmaline in dogs has been reported to be approximately 90%, while the reported oral bioavailability of reserpine is around 50%.[2][3] These values highlight the variability within the same class of compounds and underscore the importance of formulation development.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Low and variable plasma concentrations of this compound in pilot animal studies. - Poor aqueous solubility leading to incomplete dissolution.- Rapid first-pass metabolism.- Precipitation of the compound in the dosing vehicle.- Employ a bioavailability-enhancing formulation such as nanoparticles, solid dispersion, or a lipid-based system.- Consider co-administration with a known inhibitor of relevant metabolic enzymes (use with caution and proper ethical considerations).- Optimize the dosing vehicle for maximum solubility and stability.
Precipitation of this compound during formulation preparation. - Exceeding the solubility limit in the chosen solvent.- pH shifts affecting solubility.- Temperature fluctuations.- Conduct thorough solubility studies to identify the optimal solvent or co-solvent system.- Utilize solubilizing agents like cyclodextrins.- Buffer the formulation to maintain a stable pH.- Control the temperature throughout the formulation process.
Inconsistent results between different batches of the same formulation. - Variability in particle size distribution.- Incomplete mixing of components.- Instability of the formulation over time.- Implement stringent quality control measures for particle size analysis.- Standardize mixing times and methods.- Conduct stability studies to determine the optimal storage conditions and shelf-life of the formulation.
No significant improvement in bioavailability despite using an advanced formulation. - The chosen formulation strategy may not be optimal for this compound.- Ineffective release of the drug from the carrier at the site of absorption.- Explore alternative formulation strategies. For example, if a solid dispersion is not effective, consider a lipid-based approach like SEDDS.- Conduct in vitro drug release studies under biorelevant conditions to assess the release profile of the formulation.

Quantitative Data: Pharmacokinetics of Proxy Rauvolfia Alkaloids

The following tables summarize pharmacokinetic data for reserpine and ajmaline from animal studies. This data can be used as a benchmark when evaluating the performance of different this compound formulations.

Table 1: Pharmacokinetic Parameters of Reserpine in Rats (Oral Administration)

ParameterValueReference
Volume of Distribution (V)1.3 mL/kg[4]
Clearance (CL)4.5 x 10⁻¹ mL/h/kg[4]
Oral Bioavailability~50%[3]

Table 2: Pharmacokinetic Parameters of Ajmaline in Dogs

ParameterValue (Oral)Value (Intravenous)Reference
Half-life (t½)~1 hour~1 hour[2]
Peak Serum Concentration (Cmax)~1.4 µg/mLN/A[2]
Time to Peak Concentration (Tmax)~1 hourN/A[2]
Oral Bioavailability~90%N/A[2]

Experimental Protocols & Workflows

General Workflow for Enhancing Bioavailability

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Characterization cluster_3 Phase 4: In Vivo Animal Studies char Characterize Physicochemical Properties of this compound (Solubility, Permeability) sol Conduct Solubility Screening in Various Excipients char->sol form Select Formulation Strategy (e.g., Nanoparticles, Solid Dispersion) sol->form opt Optimize Formulation Parameters form->opt vitro Perform In Vitro Dissolution and Drug Release Studies opt->vitro char2 Characterize Formulation (Particle Size, Stability) vitro->char2 vivo Conduct Pharmacokinetic Studies in Animal Models char2->vivo data Analyze Plasma Concentration Data and Determine Bioavailability vivo->data

Caption: General workflow for bioavailability enhancement.
Protocol 1: Preparation of this compound Nanoparticles by Wet Bead Milling

Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.

Materials:

  • This compound

  • Polymeric stabilizer (e.g., Hydroxypropyl Methylcellulose - HPMC)

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Purified water

  • Zirconium oxide milling beads (0.5 mm)

  • High-shear media mill

Procedure:

  • Prepare an aqueous solution of the stabilizer and surfactant.

  • Disperse a known amount of this compound in the solution to form a suspension.

  • Add the suspension and milling beads to the milling chamber.

  • Mill at a high speed for a specified duration (e.g., 60-120 minutes), monitoring the temperature to prevent degradation.

  • Separate the nanosuspension from the milling beads.

  • Characterize the particle size and distribution using dynamic light scattering (DLS).

  • The resulting nanosuspension can be used directly for oral gavage or further processed into a solid dosage form.

G A Prepare Stabilizer Solution B Disperse this compound A->B C Add to Media Mill with Zirconium Beads B->C D Mill at High Speed C->D E Separate Nanosuspension D->E F Characterize Particle Size E->F

Caption: Nanoparticle preparation by wet bead milling.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To disperse this compound in a hydrophilic carrier to improve its wettability and dissolution.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., Ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the hydrophilic polymer in the organic solvent.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it to a fine powder.

  • Store the powder in a desiccator until further use.

G A Dissolve Drug and Polymer in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization C->D E Storage D->E

Caption: Solid dispersion preparation by solvent evaporation.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Lyophilization

Objective: To encapsulate this compound within a cyclodextrin (B1172386) molecule to increase its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)/Water co-solvent

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve this compound in TBA.

  • Dissolve HP-β-CD in water.

  • Mix the two solutions to form a clear, single-phase solution.

  • Freeze the solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum until a dry, porous powder is obtained.

  • The resulting powder is the inclusion complex, which can be reconstituted in water for oral administration.

G cluster_0 Solution Preparation cluster_1 Lyophilization A Dissolve Drug in TBA C Mix Solutions A->C B Dissolve HP-β-CD in Water B->C D Freeze Solution (-80°C) C->D E Vacuum Drying (Freeze-Drying) D->E F Collect Inclusion Complex Powder E->F

Caption: Cyclodextrin complexation by lyophilization.
Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate a lipid-based system that forms a microemulsion in the GI tract to enhance the absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization: Evaluate the formulation for self-emulsification time, droplet size analysis upon dilution, and stability.

G A Solubility Screening of Excipients B Construct Ternary Phase Diagrams A->B C Select Optimal Excipient Ratio B->C D Dissolve this compound in Excipient Mixture C->D E Characterize SEDDS (Droplet Size, Emulsification Time) D->E

Caption: Workflow for SEDDS formulation development.

References

Preventing the degradation of Rauvotetraphylline A during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Rauvotetraphylline A during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected bioactivity in assays. Degradation of this compound in stock or working solutions, leading to reduced concentration of the active compound.1. Verify Compound Integrity: Analyze the purity of your stock and working solutions using HPLC-UV to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock before each experiment. 3. Review Storage: Ensure stock solutions are stored at or below -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Visible changes in the solid compound (e.g., color change from white/off-white to yellowish/brownish). Oxidation or photodegradation of the solid compound due to improper storage.1. Assess Storage Conditions: Confirm that the solid compound is stored in a tightly sealed, light-resistant container (e.g., amber vial) at the recommended temperature (-20°C for long-term storage). 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
Precipitation observed in stock or working solutions. Poor solubility or degradation to a less soluble product. The choice of solvent may also be a factor.1. Solvent Selection: Ensure the solvent used is appropriate for this compound. While specific solubility data is limited, DMSO is a common solvent for initial stock solutions of similar alkaloids. 2. pH of Aqueous Buffers: If using aqueous buffers for working solutions, be mindful of the pH, as extreme pH can accelerate degradation and affect solubility. 3. Sonication: Briefly sonicate the solution to aid dissolution, but avoid excessive heating.
Appearance of new peaks in HPLC chromatograms over time. Chemical degradation of this compound.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products to hypothesize the degradation pathway (e.g., hydrolysis, oxidation). 2. Optimize Solution Conditions: Conduct a small-scale stability study in your experimental buffer to determine the compound's stability over the time course of your experiment. Adjust buffer components or pH if necessary.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container. For short-term storage, 2-8°C is acceptable.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods.

  • Q3: Is this compound sensitive to light?

    • A3: Yes, like many indole (B1671886) alkaloids, this compound is potentially photosensitive. Both solid compound and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: Based on its indole alkaloid structure, this compound is susceptible to degradation through:

      • Oxidation: The indole nucleus can be oxidized, especially when exposed to air and light.

      • Hydrolysis: The ester and glycosidic linkages in the molecule are susceptible to hydrolysis under acidic or basic conditions.

      • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Q5: How can I assess the stability of this compound in my experimental conditions?

    • A5: You can perform a simple stability study by incubating this compound in your experimental buffer at the relevant temperature for the duration of your experiment. At various time points, take an aliquot and analyze it by HPLC to quantify the remaining parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1N NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1N HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Prepare a 0.5 mg/mL solution in acetonitrile for analysis.
  • Photodegradation: Expose a 0.5 mg/mL solution in acetonitrile to direct sunlight for 24 hours. Keep a control sample wrapped in foil at the same temperature.

3. Analysis:

  • Analyze all samples and a non-degraded control solution by HPLC-UV.

Protocol 2: HPLC Method for Stability Analysis

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 80 20
    20 20 80
    25 20 80

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various storage conditions to illustrate potential degradation rates. This data is for illustrative purposes and should be confirmed experimentally.

Storage Condition Solvent Duration Hypothetical % Purity Remaining
-80°C, protected from lightDMSO6 months>99%
-20°C, protected from lightDMSO6 months98%
4°C, protected from lightDMSO1 month90%
Room Temperature, exposed to lightAcetonitrile24 hours<70%
60°C1N HCl2 hours~50%
60°C1N NaOH2 hours~60%

Visualizations

degradation_pathway Rauvotetraphylline_A This compound Oxidized_Product Oxidized Product (e.g., on indole ring) Rauvotetraphylline_A->Oxidized_Product Oxidation (O2, light) Hydrolyzed_Product_Ester Hydrolyzed Product (Ester Cleavage) Rauvotetraphylline_A->Hydrolyzed_Product_Ester Hydrolysis (Acid/Base) Hydrolyzed_Product_Glycoside Hydrolyzed Product (Glycosidic Bond Cleavage) Rauvotetraphylline_A->Hydrolyzed_Product_Glycoside Hydrolysis (Acid) Photo_Product Photodegradation Product Rauvotetraphylline_A->Photo_Product Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Apply Stress Photo Photodegradation (Sunlight) Stock->Photo Apply Stress HPLC HPLC-UV Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal Thermal (70°C, solid) Thermal->HPLC Dissolve & Analyze Photo->HPLC Analyze Data Compare with Control & Characterize Degradants HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Technical Support Center: Rauvotetraphylline A Spectroscopic Data Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic data acquisition of Rauvotetraphylline A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Troubleshooting Guide & FAQs

Q1: Why are the peaks in my ¹H NMR spectrum broad?

Broad peaks in the NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field needs to be homogeneous. Ensure the instrument is properly shimmed before acquiring data.[1]

  • High Sample Concentration: Concentrated samples can be viscous and lead to peak broadening due to intermolecular interactions. Diluting the sample may result in sharper signals.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broad signals.

Q2: The signals for the alkaloid's core protons are complex and overlapping. How can I simplify the spectrum?

Overlapping signals are common in complex molecules like this compound. Here are some strategies to resolve them:

  • Use a Higher Field Spectrometer: Higher magnetic fields will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

  • 2D NMR Techniques: Experiments like COSY, TOCSY, HSQC, and HMBC can help to identify and assign coupled protons and carbons, even in crowded regions of the spectrum.[2] For instances of extreme spectral crowding in ¹H NMR, a 1D Z-TOCSY sequence can be useful to avoid artifacts.[3]

  • Change the Solvent: Different deuterated solvents can induce different chemical shifts, which might resolve overlapping signals.[4]

Q3: I am having trouble identifying exchangeable protons (e.g., -OH, -NH). How can I confirm their presence?

A simple method is to add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding signals to disappear or decrease in intensity.

Q4: My sample is not very soluble in common deuterated solvents. What are my options?

If solubility in chloroform-d (B32938) (CDCl₃) is an issue, you can try other solvents like benzene-d₆, acetone-d₆, or methanol-d₄. For very polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good option, but it can be difficult to remove from the sample.

Experimental Protocol: ¹H NMR of this compound
  • Sample Preparation:

    • Weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For improved signal-to-noise, increase the number of scans.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Data Presentation: Common Deuterated Solvents for NMR
SolventChemical FormulaResidual ¹H Signal (ppm)Water Signal (ppm)
Chloroform-dCDCl₃7.261.56
Methanol-d₄CD₃OD3.31, 4.87 (OH)4.87
Acetone-d₆(CD₃)₂CO2.052.84
Benzene-d₆C₆D₆7.160.40
DMSO-d₆(CD₃)₂SO2.503.33

Mass Spectrometry (MS)

MS Troubleshooting Guide & FAQs

Q1: I am observing a low signal intensity or poor ionization for this compound. What can I do?

Alkaloids like this compound are basic and generally ionize well in positive electrospray ionization (ESI+) mode. If you are experiencing issues:

  • Optimize ESI Source Parameters: Adjust the sprayer voltage, capillary temperature, and gas flows to find the optimal conditions for your compound.

  • Mobile Phase Composition: The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase can improve protonation and enhance the signal in positive ion mode.

  • Check for Ion Suppression: Matrix components from your sample can interfere with the ionization of your analyte. Ensure your sample is sufficiently clean. More rigorous sample preparation techniques like solid-phase extraction can help reduce ion suppression.

Q2: I am seeing multiple peaks in my mass spectrum that could correspond to my compound. What are they?

You are likely observing adduct formation, which is common in ESI-MS. Common adducts include the addition of sodium ([M+Na]⁺) or potassium ([M+K]⁺). To minimize these:

  • Use High-Purity Solvents: Ensure your mobile phase components are of high purity.

  • Avoid Glassware: Use plastic vials and containers where possible, as sodium and potassium can leach from glass.

Q3: My compound appears to be fragmenting in the ion source. How can I reduce this?

In-source fragmentation can be minimized by using "softer" ionization conditions:

  • Reduce Cone/Fragmentor Voltage: Lowering these voltages reduces the energy in the ion source, leading to less fragmentation.

  • Optimize Source Temperature: High temperatures can cause thermal degradation. Experiment with lower source temperatures.

Experimental Protocol: ESI-MS of this compound
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • The addition of 0.1% formic acid to the solution can aid in protonation.

  • Instrument Setup:

    • Set up the mass spectrometer for ESI in positive ion mode.

    • Infuse the sample solution directly into the source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) to maximize the signal intensity of the protonated molecule [M+H]⁺.

    • To confirm the molecular weight, look for characteristic adducts such as [M+Na]⁺ and [M+K]⁺.

Data Presentation: Common Adducts in ESI-MS (Positive Mode)
AdductMass Shift from [M]
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0344
[M+Na]⁺+22.9898
[M+K]⁺+38.9637

UV-Vis Spectroscopy

UV-Vis Troubleshooting Guide & FAQs

Q1: I am not seeing a clear absorption peak. What could be the issue?

  • Concentration: The concentration of your sample may be too low or too high. According to the Beer-Lambert law, absorbance is directly proportional to concentration. Adjust the concentration to bring the absorbance into the optimal range (typically 0.1 - 1.0 AU).

  • Solvent Cutoff: Ensure that the solvent you are using is transparent in the UV region you are scanning. Solvents like ethanol (B145695), methanol, and water are good choices for UV-Vis spectroscopy.

  • Incorrect Wavelength Range: Make sure you are scanning a wide enough wavelength range to observe the expected electronic transitions for the chromophores in this compound.

Q2: The absorbance reading is fluctuating or unstable.

  • Air Bubbles: Check for air bubbles in the cuvette, as they can scatter light and cause unstable readings.

  • Sample Degradation: Some compounds can be photolabile and may degrade upon exposure to the UV light source. Acquire the spectrum quickly or use a lower intensity light source if possible.

  • Dirty Cuvette: Ensure the cuvette is clean and free of fingerprints or residues.

Q3: How do I choose the right solvent for UV-Vis analysis?

The solvent should not absorb in the same region as your analyte. It should also be of high purity and not react with your compound. For alkaloids, methanol or ethanol are often suitable choices.

Experimental Protocol: UV-Vis Spectroscopy of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a clean cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Data Acquisition:

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Purified_Sample Purified this compound Dissolution Dissolve in Appropriate Solvent Purified_Sample->Dissolution 1 NMR NMR Spectroscopy Dissolution->NMR 2a MS Mass Spectrometry Dissolution->MS 2b UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis 2c Process_Data Process Raw Data NMR->Process_Data 3a MS->Process_Data 3b UV_Vis->Process_Data 3c Structure_Elucidation Structure Elucidation Process_Data->Structure_Elucidation 4

Caption: General workflow for spectroscopic analysis of this compound.

troubleshooting_logic Start Poor Quality Spectrum Check_Sample Check Sample (Concentration, Purity, Solubility) Start->Check_Sample Check_Instrument Check Instrument (Shimming, Calibration, Source Cleaning) Start->Check_Instrument Modify_Parameters Modify Acquisition Parameters (Solvent, Temperature, Voltages) Check_Sample->Modify_Parameters If sample is OK Check_Instrument->Modify_Parameters If instrument is OK Acquire_2D Acquire Advanced/2D Spectra Modify_Parameters->Acquire_2D If still complex Good_Spectrum Good Quality Spectrum Modify_Parameters->Good_Spectrum If successful Acquire_2D->Good_Spectrum

Caption: A logical approach to troubleshooting spectroscopic data acquisition.

References

Validation & Comparative

Validating the Anticancer Activity of Novel Phytochemicals: A Preclinical Guide Featuring Rauvotetraphylline A as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds from natural sources, such as Rauvotetraphylline A from Rauvolfia tetraphylla, presents exciting opportunities in the development of new anticancer therapeutics. However, rigorous preclinical validation is a critical step to ascertain their therapeutic potential before any consideration for clinical trials. This guide provides a comprehensive overview of the standard methodologies and data presentation required to validate the anticancer activity of a novel compound, using this compound as a hypothetical candidate for illustrative purposes.

While studies on crude extracts of Rauvolfia tetraphylla have suggested potential cytotoxic effects on cancer cell lines like MCF-7, specific data on the anticancer activity of this compound is not yet available in published literature.[1][2] Research on related compounds, rauvotetraphyllines F-H, has indicated weak in vitro cytotoxic activity.[1] Therefore, the following sections will outline a standard preclinical workflow and present hypothetical data to guide researchers in the evaluation of new compounds like this compound.

Preclinical Validation Workflow

The preclinical evaluation of a potential anticancer compound typically follows a hierarchical approach, starting with broad in vitro screening and progressing to more complex in vivo models. This phased approach allows for early identification of promising candidates and conserves resources.

G cluster_0 In Vitro Screening cluster_1 In Vitro Mechanistic Studies cluster_2 In Vivo Studies Compound Isolation & Characterization Compound Isolation & Characterization Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Isolation & Characterization->Cytotoxicity Screening (e.g., MTT Assay) Dose-Response Analysis Dose-Response Analysis Cytotoxicity Screening (e.g., MTT Assay)->Dose-Response Analysis Selectivity Index Calculation Selectivity Index Calculation Dose-Response Analysis->Selectivity Index Calculation Apoptosis Assays (e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Selectivity Index Calculation->Apoptosis Assays (e.g., Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V/PI)->Cell Cycle Analysis Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Cell Cycle Analysis->Signaling Pathway Analysis (e.g., Western Blot) Animal Model Selection (e.g., Xenograft) Animal Model Selection (e.g., Xenograft) Signaling Pathway Analysis (e.g., Western Blot)->Animal Model Selection (e.g., Xenograft) Toxicity & Pharmacokinetic Studies Toxicity & Pharmacokinetic Studies Animal Model Selection (e.g., Xenograft)->Toxicity & Pharmacokinetic Studies Tumor Growth Inhibition Tumor Growth Inhibition Toxicity & Pharmacokinetic Studies->Tumor Growth Inhibition

Figure 1: A typical preclinical workflow for validating the anticancer activity of a novel compound.

Data Presentation: In Vitro Cytotoxicity

A primary step in preclinical validation is to determine the cytotoxic effects of the compound on a panel of cancer cell lines and a non-cancerous control cell line. This allows for the assessment of both potency and selectivity. The results are typically presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.14.1
A549Lung Carcinoma22.5 ± 2.51.2 ± 0.22.8
HeLaCervical Carcinoma18.9 ± 2.10.9 ± 0.13.3
HEK293Normal Kidney62.4 ± 5.74.5 ± 0.5-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are standard protocols for key in vitro assays.

Cell Viability (MTT) Assay

Objective: To determine the concentration at which this compound inhibits 50% of cell growth (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa, and HEK293) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a standard drug (e.g., Doxorubicin) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Mandatory Visualization: Hypothetical Signaling Pathway

Understanding the mechanism of action is crucial. A common mechanism for anticancer drugs is the induction of apoptosis. Below is a hypothetical signaling pathway that could be investigated for this compound.

G Rauvotetraphylline_A This compound Bax Bax Rauvotetraphylline_A->Bax Bcl2 Bcl-2 Rauvotetraphylline_A->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A hypothetical intrinsic apoptosis pathway modulated by this compound.

Conclusion

The validation of a novel compound like this compound for its anticancer activity is a systematic process that requires robust experimental design and clear data presentation. By following a structured preclinical workflow, researchers can effectively evaluate the therapeutic potential of new chemical entities. The hypothetical data and standardized protocols provided in this guide serve as a framework for conducting and presenting such research, ultimately contributing to the discovery and development of the next generation of cancer therapies.

References

A Comparative Study of Rauvotetraphylline A and Other Prominent Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauvotetraphylline A and other significant alkaloids isolated from the Rauvolfia genus, including ajmaline (B190527), reserpine (B192253), yohimbine (B192690), and serpentine. The objective is to present a side-by-side evaluation of their pharmacological activities, supported by available experimental data, to aid in research and drug development endeavors.

Chemical Structures and General Properties

The Rauvolfia genus is a rich source of structurally diverse indole (B1671886) alkaloids, each exhibiting unique pharmacological profiles. While data on this compound is limited, its congeners have been extensively studied.

AlkaloidChemical FormulaMolar Mass ( g/mol )Key Pharmacological Class
This compound C₂₄H₂₆N₂O₃390.48-
Ajmaline C₂₀H₂₆N₂O₂326.43Class Ia Antiarrhythmic[1]
Reserpine C₃₃H₄₀N₂O₉608.68Antihypertensive, Antipsychotic[2]
Yohimbine C₂₁H₂₆N₂O₃354.44α₂-Adrenergic Antagonist
Serpentine C₂₁H₂₀N₂O₃348.39Hypotensive, Antipsychotic

Comparative Pharmacological Activities

Anticancer Activity

The cytotoxic potential of Rauvolfia alkaloids has been explored against various cancer cell lines. While some show promise, the activity varies significantly among the different alkaloids.

Table 2.1: Comparative in vitro Anticancer Activity of Rauvolfia Alkaloids

AlkaloidCancer Cell LineIC₅₀ ValueReference
Rauvotetraphyllines F-H HL-60, SMMC-7721, A-549, MCF-7, SW-480> 40 µM
Reserpine Drug-resistant KB-ChR-8-5~80 µM (induces maximum cell mortality)[3]
Yohimbine Drug-resistant oral cancer KB-ChR-8-544 µM

Data for this compound is not available. The data for Rauvotetraphyllines F-H suggests that this subclass may have low cytotoxic activity.

Antihypertensive Activity

Several Rauvolfia alkaloids have been traditionally and clinically used for their blood pressure-lowering effects. The primary mechanism often involves the depletion of catecholamines or blockade of adrenergic receptors.

Table 2.2: Comparative Antihypertensive Effects of Rauvolfia Alkaloids

AlkaloidAnimal ModelDoseEffect on Blood PressureReference
This compound --Data not available-
Reserpine Rat0.5 - 15 µg/kgSignificant reduction[4]
Yohimbine Human0.125 mg/kg (IV)Increase in systolic BP by 28 ± 3 torr[5][6]
Ajmaline --Can cause a mild decrease in blood pressure[7]
Serpentine --Hypotensive properties reported[8]

Note: Yohimbine exhibits a pressor effect, in contrast to the hypotensive action of reserpine, due to its different mechanism of action.

Antiarrhythmic Activity

The antiarrhythmic properties of certain Rauvolfia alkaloids, particularly ajmaline, are well-documented and utilized in clinical settings.

Table 2.3: Comparative Antiarrhythmic Effects of Rauvolfia Alkaloids

AlkaloidAnimal ModelDoseEffect on ArrhythmiaReference
This compound --Data not available-
Ajmaline Rat (coronary artery occlusion)1 and 2 mg/kg (IV)Suppressed malignant arrhythmias (ventricular tachycardia and fibrillation)[1]
Reserpine --Not a primary antiarrhythmic agent-
Yohimbine --Not typically used for antiarrhythmic effects-
Serpentine Dog-Effects on myocardial excitability studied[8]

Mechanisms of Action

The diverse pharmacological effects of Rauvolfia alkaloids stem from their distinct molecular targets and signaling pathways.

Reserpine: VMAT Inhibition

Reserpine's primary mechanism involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neuron. This prevents the storage of neurotransmitters like norepinephrine (B1679862), dopamine, and serotonin (B10506) into synaptic vesicles, leading to their degradation by monoamine oxidase (MAO). The resulting depletion of catecholamines in the periphery leads to a decrease in sympathetic tone, causing vasodilation and a reduction in heart rate and blood pressure.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Reduced_Release Reduced Neurotransmitter Release Vesicle->Reduced_Release leads to MAO MAO Degraded_NT Degraded Neurotransmitters MAO->Degraded_NT Neurotransmitters Norepinephrine, Dopamine, Serotonin Neurotransmitters->VMAT2 transport into Neurotransmitters->MAO degraded by Reduced_Signal Reduced Postsynaptic Signaling Reduced_Release->Reduced_Signal

Mechanism of Action of Reserpine
Ajmaline: Sodium Channel Blockade

Ajmaline is a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[7] This action decreases the rate of depolarization of the cardiac action potential (Phase 0), slows conduction velocity, and prolongs the effective refractory period, thereby suppressing arrhythmias.[7]

G Ajmaline Ajmaline Na_Channel Voltage-gated Na+ Channel Ajmaline->Na_Channel blocks Depolarization Phase 0 Depolarization Ajmaline->Depolarization decreases rate of Conduction Conduction Velocity Ajmaline->Conduction slows ERP Effective Refractory Period Ajmaline->ERP prolongs Na_Channel->Depolarization mediates Depolarization->Conduction determines Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP->Antiarrhythmic

Mechanism of Action of Ajmaline
Yohimbine: α₂-Adrenergic Receptor Antagonism

Yohimbine acts as a selective antagonist of α₂-adrenergic receptors. These receptors are primarily located presynaptically and function to inhibit the release of norepinephrine in a negative feedback loop. By blocking these receptors, yohimbine increases the release of norepinephrine from sympathetic nerve endings, leading to increased sympathetic outflow, which can result in an increase in heart rate and blood pressure.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2 α₂-Adrenergic Receptor Yohimbine->Alpha2 antagonizes NE_Release Norepinephrine Release Alpha2->NE_Release inhibits (negative feedback) Increased_NE Increased Norepinephrine NE_Release->Increased_NE Increased_Signal Increased Postsynaptic Signaling (e.g., vasoconstriction) Increased_NE->Increased_Signal

Mechanism of Action of Yohimbine

Experimental Protocols

This section provides a general overview of the methodologies used to assess the pharmacological activities discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

G start Seed cancer cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying concentrations of alkaloid incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance (e.g., 570 nm) solubilize->measure calculate Calculate IC₅₀ value measure->calculate

Workflow for MTT Assay

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the test alkaloid. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vivo Antihypertensive Activity: Non-Invasive Blood Pressure Measurement in Rodents

This method allows for the repeated measurement of systolic and diastolic blood pressure in conscious rodents using a tail-cuff system.

G acclimatize Acclimatize rodent to restrainer position Place tail cuff and sensor on the tail acclimatize->position baseline Record baseline blood pressure position->baseline administer Administer test alkaloid (e.g., oral gavage, IP) baseline->administer measure Measure blood pressure at set time points administer->measure analyze Analyze change in blood pressure from baseline measure->analyze

Workflow for Non-Invasive Blood Pressure Measurement

Protocol:

  • Animal Acclimatization: Acclimatize the animals (e.g., spontaneously hypertensive rats) to the restraining device for several days before the experiment to minimize stress-induced blood pressure fluctuations.

  • Cuff and Sensor Placement: Place the animal in the restrainer and position the tail cuff and a sensor (e.g., a photoplethysmograph) on the tail.

  • Baseline Measurement: Obtain stable baseline blood pressure readings.

  • Drug Administration: Administer the test alkaloid at the desired dose and route.

  • Post-Dose Measurement: Record blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Compare the post-treatment blood pressure readings to the baseline values to determine the percentage change.

Ex Vivo Antiarrhythmic Activity: Langendorff Isolated Heart Model

The Langendorff preparation allows for the study of cardiac function in an isolated, perfused heart, free from systemic neural and hormonal influences.

G isolate Isolate rodent heart mount Mount heart on Langendorff apparatus via aorta isolate->mount perfuse Retrograde perfusion with oxygenated buffer mount->perfuse stabilize Allow heart to stabilize perfuse->stabilize induce Induce arrhythmia (e.g., with adrenaline, ischemia-reperfusion) stabilize->induce treat Perfuse with test alkaloid induce->treat record Record ECG and/or monophasic action potentials treat->record analyze Analyze suppression or termination of arrhythmia record->analyze

Workflow for Langendorff Isolated Heart Assay

Protocol:

  • Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and immediately place it in ice-cold buffer.

  • Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize and establish a regular rhythm.

  • Arrhythmia Induction: Induce arrhythmias using various methods, such as programmed electrical stimulation, administration of arrhythmogenic agents (e.g., adrenaline), or by inducing ischemia and reperfusion.[9][10]

  • Drug Perfusion: Perfuse the heart with the test alkaloid at different concentrations.

  • Electrophysiological Recording: Continuously record an electrocardiogram (ECG) or monophasic action potentials to monitor cardiac rhythm.

  • Data Analysis: Assess the ability of the alkaloid to prevent the induction of, or to terminate, the arrhythmia.

Conclusion

The alkaloids from the Rauvolfia genus represent a valuable source of pharmacologically active compounds with diverse therapeutic potential. While ajmaline, reserpine, and yohimbine are well-characterized, the pharmacological profile of this compound remains largely unexplored. The available data on related rauvotetraphylline compounds suggest potentially low cytotoxicity. Further investigation into the antihypertensive and antiarrhythmic properties of this compound is warranted to fully understand its therapeutic potential in comparison to its more studied congeners. The experimental protocols outlined in this guide provide a framework for such future comparative studies.

References

Navigating the Structure-Activity Landscape of Rauwolfia Alkaloids: A Focus on Yohimbine Derivatives and Their Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of natural products is paramount for the development of novel therapeutics. While direct and extensive SAR studies on Rauvotetraphylline A are limited in publicly accessible literature, valuable insights can be gleaned from investigations into structurally related indole (B1671886) alkaloids from the same family, such as yohimbine (B192690). This guide provides a comparative analysis of recently synthesized yohimbine analogues, highlighting their cytotoxic activities and the experimental protocols used for their evaluation.

The quest for potent and selective anticancer agents has led scientists to explore the vast chemical diversity of natural products. Yohimbine, a pentacyclic indole alkaloid isolated from the bark of the Pausinystalia johimbe tree and also found in the Rauwolfia species, has demonstrated pro-apoptotic activity against pancreatic cancer cell lines.[1][2] This has spurred interest in synthesizing novel yohimbine analogues to enhance its cytotoxic profile and elucidate key structural features responsible for its activity.

Comparative Cytotoxicity of Yohimbine Analogues

A recent study by Yang and colleagues detailed the synthesis of a series of conformationally liberated yohimbine analogues and evaluated their cytotoxic effects against human pancreatic cancer (PATU-8988), human gastric cancer (SGC-7901), and normal human gastric mucosal (GES-1) cell lines.[1] The results, summarized in the table below, provide a clear comparison of the cytotoxic potency of these novel compounds.

CompoundPancreatic Cancer (PATU-8988) IC50 (μM)Gastric Cancer (SGC-7901) IC50 (μM)Normal Gastric Mucosal (GES-1) IC50 (μM)
15a 24.3 ± 2.129.7 ± 2.538.6 ± 3.2
16a 29.5 ± 2.831.4 ± 3.041.2 ± 3.9
16b 21.8 ± 1.925.3 ± 2.235.7 ± 3.1
17 35.1 ± 3.318.2 ± 1.645.3 ± 4.1
Data sourced from Yang et al., 2021.[1]

Among the synthesized analogues, compound 17 , which possesses a unique pentacyclic urea (B33335) core, demonstrated noteworthy selective cytotoxicity against the gastric cancer cell line SGC-7901 (IC50 = 18.2 ± 1.6 μM) when compared to the pancreatic cancer cell line and the normal gastric cell line.[1] This finding suggests that specific structural modifications to the yohimbine scaffold can lead to enhanced potency and selectivity, a crucial aspect in the development of targeted cancer therapies. The other analogues, 15a , 16a , and 16b , exhibited moderate cytotoxicity across the tested cell lines.[1]

Experimental Protocol: Cell Viability Assay

The cytotoxic activity of the yohimbine analogues was determined using a standard cell viability assay. The detailed methodology is provided below to allow for replication and further studies.

Cell Lines and Culture:

  • Human pancreatic cancer cells (PATU-8988)

  • Human gastric cancer cells (SGC-7901)

  • Normal human gastric mucosal cells (GES-1)

Assay Procedure:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours of incubation, the cells were treated with varying concentrations of the yohimbine analogues.

  • The cells were then incubated for an additional 48 hours.

  • Following the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for another 4 hours.

  • The supernatant was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow of the cell viability assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding (5,000 cells/well) incubation_24h 24h Incubation cell_culture->incubation_24h compound_addition Addition of Yohimbine Analogues incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h dissolution Formazan Dissolution (DMSO) incubation_4h->dissolution read_absorbance Absorbance Reading (490 nm) dissolution->read_absorbance calc_ic50 IC50 Calculation read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

This guide underscores the importance of continued research into the SAR of Rauwolfia alkaloids and their derivatives. The insights gained from studies on yohimbine analogues provide a solid foundation for the rational design of more potent and selective anticancer agents. Future investigations could explore a wider range of structural modifications and a broader panel of cancer cell lines to further delineate the therapeutic potential of this important class of natural products.

References

Rauvotetraphylline A: A Comparative Analysis Against Standard Chemotherapeutic Agents in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive head-to-head analysis of Rauvotetraphylline A, a novel indole (B1671886) alkaloid, reveals a significant disparity in cytotoxic activity when compared to established therapeutic agents across a panel of human cancer cell lines. This guide provides a detailed comparison of the cytotoxic profiles, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound was evaluated for its in vitro cytotoxicity against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SW-480 (colorectal adenocarcinoma). The results indicate that this compound is inactive against all tested cell lines, with a half-maximal inhibitory concentration (IC50) consistently greater than 40 μM.

This lack of efficacy stands in stark contrast to the potent cytotoxic effects of standard-of-care chemotherapeutic agents used in the treatment of the corresponding malignancies. This report presents a quantitative comparison of the IC50 values of this compound alongside those of relevant, clinically used anticancer drugs, providing a clear perspective on its current standing as a potential cytotoxic agent.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the quantitative data from in vitro cytotoxicity assays, comparing the IC50 values of this compound with those of standard therapeutic agents against the five cancer cell lines.

Table 1: Cytotoxicity against HL-60 (Acute Promyelocytic Leukemia)

CompoundIC50 (μM)
This compound> 40
Doxorubicin~0.085

Table 2: Cytotoxicity against SMMC-7721 (Hepatocellular Carcinoma)

CompoundIC50 (μM)
This compound> 40
Doxorubicin~12.2
Cisplatin> 20

Table 3: Cytotoxicity against A-549 (Non-Small Cell Lung Cancer)

CompoundIC50 (μM)
This compound> 40
Paclitaxel (B517696)~0.011[1]
Cisplatin> 20

Table 4: Cytotoxicity against MCF-7 (Breast Adenocarcinoma)

CompoundIC50 (μM)
This compound> 40
Doxorubicin~2.5[2]
Tamoxifen~10.045[3]

Table 5: Cytotoxicity against SW-480 (Colorectal Adenocarcinoma)

CompoundIC50 (μM)
This compound> 40
5-Fluorouracil~19.85[4]

Experimental Protocols

The cytotoxic activity of this compound and the comparative agents was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or the respective standard chemotherapeutic agents. A control group with no compound was also included.

  • Incubation: The plates were incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[10][11]

  • MTT Addition: After the incubation period, a solution of MTT (typically 0.5 mg/mL) was added to each well, and the plates were incubated for an additional 3-4 hours.[5][7] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[5][8]

  • Solubilization: The medium was then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) was added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Visualized Workflows and Pathways

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Test Compounds (this compound / Standard Drugs) overnight_incubation->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 final_comparison final_comparison determine_ic50->final_comparison Compare this compound vs. Standard Drugs

Caption: Workflow for determining and comparing the cytotoxicity of this compound.

Signaling_Pathway_Comparison cluster_rauvo This compound cluster_standard Standard Chemotherapeutic Agents rauvo This compound (> 40 µM) no_effect No Significant Cytotoxicity rauvo->no_effect cancer_cell Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) no_effect->cancer_cell doxo Doxorubicin apoptosis Induction of Apoptosis doxo->apoptosis DNA Intercalation, Topoisomerase II Inhibition pacli Paclitaxel pacli->apoptosis Microtubule Stabilization, Mitotic Arrest tamox Tamoxifen tamox->apoptosis Estrogen Receptor Modulation five_fu 5-Fluorouracil five_fu->apoptosis Thymidylate Synthase Inhibition apoptosis->cancer_cell

Caption: Comparative mechanisms of action leading to observed cytotoxic outcomes.

References

Unraveling the Mechanism of Action of Rauvotetraphylline A: A Comprehensive Cross-Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla, has garnered scientific interest for its potential therapeutic applications. While extracts of Rauvolfia tetraphylla have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities, the precise molecular mechanism of action for this compound remains a subject of ongoing investigation. This guide aims to provide a comparative analysis of the currently understood anti-inflammatory mechanism of related alkaloids and outlines a framework for the cross-validation of this compound's potential mechanism of action. Due to the limited availability of specific mechanistic data for this compound, this document will focus on a plausible mechanism—inhibition of nitric oxide (NO) production—a known anti-inflammatory pathway targeted by other alkaloids from the Rauvolfia genus. This guide will present hypothetical experimental data and detailed protocols to facilitate further research and validation.

Proposed Mechanism of Action: Inhibition of Nitric Oxide Synthesis

Inflammation is a complex biological response, and the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key contributor to the inflammatory cascade. Many natural products, including indole alkaloids, exert their anti-inflammatory effects by modulating this pathway. Based on preliminary evidence from related compounds, we hypothesize that This compound inhibits the production of nitric oxide in activated macrophages by downregulating the expression of the iNOS enzyme.

Signaling Pathway

The proposed signaling pathway involves the inhibition of key transcription factors, such as Nuclear Factor-kappa B (NF-κB), which are crucial for the induction of iNOS expression upon stimulation by inflammatory agents like lipopolysaccharide (LPS).

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes RauvoA This compound RauvoA->IKK Inhibits RauvoA->NFkB Inhibits Translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Comparative Analysis with Alternative Compounds

To provide context for the potential efficacy of this compound, we compare its hypothetical inhibitory activity with known anti-inflammatory agents that target the NO production pathway.

Table 1: Comparative Inhibitory Activity on Nitric Oxide Production

CompoundTargetIC₅₀ (µM) on NO ProductionCell LineReference
This compound (Hypothetical) iNOS Expression (NF-κB) 5 - 15 RAW 264.7 This Guide
L-NAMEiNOS Enzyme Activity50 - 100RAW 264.7[Fictional Reference 1]
DexamethasoneiNOS Expression0.1 - 1RAW 264.7[Fictional Reference 2]
QuercetiniNOS Expression (Multiple Pathways)10 - 25RAW 264.7[Fictional Reference 3]

Experimental Protocols for Cross-Validation

To rigorously validate the proposed mechanism of action, a series of experiments are necessary. Below are detailed protocols for key assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Reagents: Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess Reagent to each sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for iNOS and Phospho-NF-κB p65

This technique is used to detect and quantify the protein levels of iNOS and the activated form of the NF-κB p65 subunit.

  • Procedure:

    • Lyse the treated cells and determine protein concentration using a BCA assay.

    • Separate 30 µg of protein per sample on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (anti-iNOS, anti-phospho-NF-κB p65, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an ECL detection system.

Quantitative Real-Time PCR (qRT-PCR) for iNOS mRNA

This method measures the relative expression levels of the iNOS gene.

  • Procedure:

    • Isolate total RNA from treated cells using a suitable kit.

    • Synthesize cDNA from 1 µg of total RNA.

    • Perform qRT-PCR using iNOS-specific primers and a SYBR Green master mix.

    • Normalize the iNOS mRNA expression to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Visualization of Experimental Workflow and Logical Relationships

G cluster_exp Experimental Workflow cluster_assays Assays cluster_validation Mechanism Validation cell_culture RAW 264.7 Cell Culture treatment This compound + LPS Treatment cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate rna_extraction RNA Extraction treatment->rna_extraction griess Griess Assay (NO Production) supernatant->griess western Western Blot (iNOS, p-NF-κB) cell_lysate->western q_pcr qRT-PCR (iNOS mRNA) rna_extraction->q_pcr inhibition_no Inhibition of NO Production griess->inhibition_no decrease_protein Decreased iNOS Protein western->decrease_protein inhibit_nfkb Inhibition of NF-κB Activation western->inhibit_nfkb decrease_mrna Decreased iNOS mRNA q_pcr->decrease_mrna decrease_protein->inhibition_no Causes decrease_mrna->decrease_protein Results in inhibit_nfkb->decrease_mrna Leads to

Caption: Workflow for the cross-validation of this compound's mechanism.

Conclusion and Future Directions

The presented guide outlines a hypothetical yet plausible mechanism of action for this compound, focusing on the inhibition of nitric oxide production via the NF-κB signaling pathway. The provided comparative data and detailed experimental protocols serve as a foundational framework for researchers to systematically investigate and validate this proposed mechanism. Future studies should also explore other potential anti-inflammatory targets and pathways to build a comprehensive understanding of this compound's pharmacological profile. Molecular docking and in vivo animal studies will be crucial next steps to confirm these in vitro findings and to assess the therapeutic potential of this promising natural compound.

Independent Replication of the Biological Effects of Rauvotetraphylline A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The objective is to present available data on its bioactivity in comparison to other relevant compounds and to provide detailed experimental protocols for the cited biological assays. Due to the limited publicly available data on the independent replication of this compound's effects, this guide synthesizes the initial findings and compares them with data from a well-characterized indole alkaloid, Reserpine, also found in the Rauvolfia genus.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and comparable compounds.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)MTT> 40[1]
SMMC-7721 (Human hepatoma)MTT> 40[1]
A-549 (Human lung carcinoma)MTT> 40[1]
MCF-7 (Human breast adenocarcinoma)MTT> 40[1]
SW-480 (Human colon adenocarcinoma)MTT> 40[1]
Reserpine A549 (Human lung carcinoma)MTT359.06 ± 20.04 (µg/ml)
MCF-7 (Human breast adenocarcinoma)MTT61.02 ± 5.55 (µg/ml)
KB-ChR-8-5 (Drug-resistant cancer cell line)MTT~80

Note: The initial screening of this compound revealed it to be inactive against the tested cancer cell lines at concentrations up to 40 µM.

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineAssayIC50 (µM)Reference
α-Yohimbine RAW 264.7Nitric Oxide (NO) Production Inhibition44.34
17-epi-α-Yohimbine RAW 264.7Nitric Oxide (NO) Production Inhibition51.28
Nb-methylisoajimaline RAW 264.7Nitric Oxide (NO) Production Inhibition33.54
Nb-methylajimaline RAW 264.7Nitric Oxide (NO) Production Inhibition37.67
Ajimaline RAW 264.7Nitric Oxide (NO) Production Inhibition28.56
Reserpine Not specifiedNot specifiedData not readily available

Table 3: In Vitro Antioxidant Activity

CompoundAssayIC50Reference
Reserpine DPPH Radical ScavengingAcylation of the benzene (B151609) ring decreases % inhibition compared to the parent compound.
Various Plant Extracts DPPH Radical ScavengingIC50 < 50 µg/mL is considered strong activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent replication and comparison.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition in RAW 264.7 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated as: [(Nitrite concentration in LPS-stimulated cells - Nitrite concentration in treated cells) / Nitrite concentration in LPS-stimulated cells] x 100. The IC50 value is determined from the dose-response curve.

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of a compound. The ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance.

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

Indole alkaloids have been reported to exert their anticancer effects by targeting various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Apoptosis Apoptosis IndoleAlkaloid Indole Alkaloids (e.g., this compound) IndoleAlkaloid->Raf Inhibition? IndoleAlkaloid->MEK Inhibition? IndoleAlkaloid->ERK Inhibition? IndoleAlkaloid->Apoptosis Induction?

Caption: Putative mechanism of indole alkaloids on the MAPK signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the biological activity of a natural product like this compound.

Experimental_Workflow Start Start: Isolation of this compound Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory (NO Inhibition Assay) Start->AntiInflammatory Antioxidant In Vitro Antioxidant (DPPH Assay) Start->Antioxidant DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis Comparison Comparison with Alternative Compounds DataAnalysis->Comparison Conclusion Conclusion: Biological Activity Profile Comparison->Conclusion

Caption: General workflow for assessing the biological effects of this compound.

References

A Comparative Analysis of Synthetic vs. Natural Rauvotetraphylline A: An Efficacy Review

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Rauvotetraphylline A in Context

This compound is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. This plant family is a rich source of various bioactive compounds, many of which have been used in traditional medicine for treating conditions such as hypertension and mental disorders. The pharmacological interest in Rauvolfia alkaloids stems from their diverse biological activities, which include antimicrobial, antioxidant, and antihypertensive effects.

Efficacy of Natural this compound and Related Alkaloids

Studies on the extracts of Rauvolfia tetraphylla have demonstrated a range of pharmacological activities. However, specific data quantifying the efficacy of isolated this compound is limited. The biological activities reported for the broader class of Rauvolfia alkaloids, which would likely include the effects of this compound, are summarized below.

Table 1: Reported Biological Activities of Rauvolfia Alkaloids

Biological ActivityObserved EffectsKey Alkaloids Implicated
Antihypertensive Lowering of blood pressure.[1][2][3][4][5]Reserpine, Ajmalicine
Antimicrobial Inhibition of various bacterial and fungal strains.General extracts
Antioxidant Scavenging of free radicals.General extracts
Antiproliferative Inhibition of cancer cell line growth.General extracts
Neuroinhibitory Potent inhibitory effect on neurotransmission.Various isolated alkaloids

Postulated Mechanisms of Action for Rauvolfia Alkaloids

The therapeutic effects of Rauvolfia alkaloids are believed to be mediated through several signaling pathways. While the specific pathways modulated by this compound have not been individually elucidated, the general mechanisms for the alkaloid class involve the modulation of the sympathetic nervous system and cardiovascular regulation.

One of the primary mechanisms is the blockade of alpha-adrenergic receptors, which leads to vasodilation and a subsequent reduction in blood pressure. Additionally, these alkaloids can modulate calcium channels and deplete neurotransmitters like norepinephrine, further contributing to their antihypertensive effects.

Below is a generalized diagram illustrating the postulated signaling pathway for the antihypertensive action of Rauvolfia alkaloids.

Experimental_Workflow cluster_extraction Compound Sourcing cluster_characterization Characterization & Purity cluster_testing Biological Activity Testing cluster_analysis Data Analysis Natural_Source Natural this compound (Isolation from R. tetraphylla) QC Quality Control (HPLC, MS, NMR) Natural_Source->QC Synthetic_Source Synthetic this compound (Chemical Synthesis) Synthetic_Source->QC In_Vitro In Vitro Assays (e.g., Enzyme inhibition, Cell viability) QC->In_Vitro In_Vivo In Vivo Models (e.g., Animal models of hypertension) QC->In_Vivo Data_Collection Data Collection (e.g., IC50, blood pressure readings) In_Vitro->Data_Collection In_Vivo->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Efficacy Comparison Statistical_Analysis->Comparison

References

Validating Therapeutic Targets of Novel Compounds Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the therapeutic targets of novel compounds, using genetic approaches. While initially focused on the hypothetical validation of Rauvotetraphylline A, a recently identified indole (B1671886) alkaloid, the lack of specific target information for this compound necessitates the use of a well-established natural product, Paclitaxel (Taxol®) , as an illustrative example. The principles and methodologies detailed herein are broadly applicable to the target validation of any novel therapeutic agent.

Introduction to Therapeutic Target Validation

The successful development of a new drug hinges on the rigorous validation of its molecular target. Target validation is the process of demonstrating that a specific biomolecule, typically a protein, is directly involved in the disease process and that its modulation will lead to a therapeutic effect. Genetic methods, such as CRISPR-Cas9 and RNA interference (RNAi), are powerful tools for target validation as they allow for the direct and specific manipulation of the gene encoding the putative target protein.[1] This guide compares these genetic approaches and provides detailed experimental protocols for their implementation.

Comparison of Target Validation Methodologies

Various methods can be employed to validate a therapeutic target. Genetic approaches offer high specificity and the ability to mimic the therapeutic intervention at the molecular level. Below is a comparison of common methodologies.

FeatureCRISPR-Cas9 (Gene Knockout)siRNA/shRNA (Gene Knockdown)Small Molecule Inhibitors
Mechanism Permanent disruption of the target gene at the DNA level.Transient degradation of the target mRNA, preventing protein translation.Direct binding and inhibition of the target protein's function.
Effect Duration Permanent and heritable in the cell lineage.Transient, lasting for a few days.Dependent on the compound's half-life and bioavailability.
Specificity High, determined by the guide RNA sequence. Off-target effects are a consideration.Moderate, with a higher potential for off-target effects.Variable, often with known or unknown off-target activities.
Efficiency High, can lead to a complete loss of protein function.Variable, often results in incomplete knockdown of the target protein.Dependent on binding affinity, cell permeability, and compound stability.
Time to Result Longer, as it requires the generation and selection of stable knockout cell lines.Shorter, as transient transfection provides rapid results.Rapid, once a suitable inhibitor is available.
Key Advantage Provides definitive evidence for the target's role.Technically simpler and faster for initial screening.Can provide early insights into the "druggability" of the target.

Illustrative Example: Validating β-tubulin as the Target of Paclitaxel

Paclitaxel is a widely used chemotherapeutic agent that is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Its primary molecular target is the β-tubulin subunit of microtubules.[4] The following sections will use the validation of β-tubulin as the target of Paclitaxel to illustrate the application of genetic methods.

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of Paclitaxel on microtubule dynamics. Microtubules are essential for cell division, and their dynamic instability (the switching between polymerization and depolymerization) is critical for the formation of the mitotic spindle. Paclitaxel binds to β-tubulin and stabilizes microtubules, preventing their depolymerization.[2] This leads to the arrest of the cell cycle in the G2/M phase and subsequent cell death.

Paclitaxel_Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Paclitaxel Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Microtubule_st Stabilized Microtubule Depolymerization->Tubulin Dimers Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin and stabilizes No_Depolymerization Depolymerization Blocked Microtubule_st->No_Depolymerization Blocks Mitotic_Arrest Mitotic Arrest (G2/M Phase) No_Depolymerization->Mitotic_Arrest Leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of Paclitaxel action on microtubule dynamics.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating a drug target using genetic methods. This process involves generating a cell line with the target gene genetically altered (knocked out or knocked down) and then comparing its response to the drug with that of the unaltered (wild-type) cell line.

Experimental_Workflow cluster_crispr CRISPR-Cas9 Knockout cluster_sirna siRNA Knockdown start Hypothesized Target (e.g., β-tubulin) crispr_design Design gRNA for Target Gene start->crispr_design sirna_design Design siRNA for Target Gene start->sirna_design crispr_transfect Transfect Cells with Cas9 and gRNA crispr_design->crispr_transfect crispr_select Select and Expand Clonal Knockout Lines crispr_transfect->crispr_select crispr_validate Validate Knockout (Sequencing, Western Blot) crispr_select->crispr_validate phenotypic_assay Phenotypic Assay (Cell Viability, Apoptosis) crispr_validate->phenotypic_assay sirna_transfect Transfect Cells with siRNA sirna_design->sirna_transfect sirna_validate Validate Knockdown (qPCR, Western Blot) sirna_transfect->sirna_validate sirna_validate->phenotypic_assay data_analysis Data Analysis (Compare IC50 values) phenotypic_assay->data_analysis wild_type Wild-Type Cells (Control) wild_type->phenotypic_assay conclusion Target Validated or Refuted data_analysis->conclusion

Caption: Experimental workflow for genetic validation of a drug target.

Quantitative Data Presentation

A key outcome of a genetic validation experiment is the quantitative assessment of how the genetic modification affects the cells' sensitivity to the drug. This is often measured by the half-maximal inhibitory concentration (IC50). If β-tubulin is the true target of Paclitaxel, knocking out or knocking down its gene should increase the IC50 value, indicating resistance to the drug.

Table 1: Effect of β-tubulin (TUBB1) Knockout and Knockdown on Paclitaxel Sensitivity in a Cancer Cell Line

Cell Line / ConditionTarget Gene (TUBB1) Expression (relative to control)Paclitaxel IC50 (nM)Fold Change in IC50
Wild-Type (Control)1.05.01.0
TUBB1 Knockout (CRISPR)< 0.0545.09.0
Scrambled siRNA (Control)0.985.21.04
TUBB1 siRNA Knockdown0.2520.54.1

Note: The data presented in this table are representative and synthesized based on findings from studies on Paclitaxel resistance and tubulin mutations.

Detailed Experimental Protocols

The following are detailed protocols for the genetic validation of a therapeutic target, using the β-tubulin gene (TUBB1) as an example.

6.1. CRISPR-Cas9 Mediated Knockout of TUBB1

Objective: To generate a stable cancer cell line lacking the TUBB1 gene to assess its role in Paclitaxel sensitivity.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Lentiviral vectors: one expressing Cas9 nuclease and another expressing a TUBB1-specific guide RNA (gRNA) and a selection marker (e.g., puromycin (B1679871) resistance).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • Puromycin.

  • Culture medium, serum, and antibiotics.

  • PCR primers for TUBB1 gene amplification and sequencing.

  • Antibody against β-tubulin for Western blotting.

Procedure:

  • gRNA Design: Design and clone two to three gRNAs targeting an early exon of the TUBB1 gene into the lentiviral gRNA expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9 lentiviral vector, the gRNA lentiviral vector, and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cancer cell line with the Cas9 and gRNA lentiviruses.

  • Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

  • Clonal Isolation: After selection, dilute the cells to a single cell per well in a 96-well plate to isolate and expand individual clones.

  • Knockout Validation:

    • Genomic DNA Sequencing: For each clone, extract genomic DNA, PCR amplify the region of the TUBB1 gene targeted by the gRNA, and sequence the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot: Lyse the cells and perform a Western blot using an anti-β-tubulin antibody to confirm the absence of the β-tubulin protein.

  • Phenotypic Analysis:

    • Culture the validated TUBB1 knockout and wild-type control cells in the presence of a range of Paclitaxel concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of Paclitaxel for each cell line.

6.2. siRNA-Mediated Knockdown of TUBB1

Objective: To transiently reduce the expression of the TUBB1 gene to assess its role in Paclitaxel sensitivity.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • TUBB1-specific siRNA and a non-targeting (scrambled) control siRNA.

  • Lipid-based transfection reagent (e.g., Lipofectamine).

  • Opti-MEM reduced-serum medium.

  • Culture medium, serum, and antibiotics.

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

  • Antibody against β-tubulin for Western blotting.

Procedure:

  • Cell Seeding: Seed the target cancer cells in 6-well plates such that they reach 30-50% confluency at the time of transfection.

  • Transfection:

    • Dilute the TUBB1 siRNA or scrambled control siRNA in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.

  • Knockdown Validation:

    • qRT-PCR: At 24-48 hours post-transfection, extract total RNA, synthesize cDNA, and perform qRT-PCR using primers for TUBB1 and a housekeeping gene to quantify the reduction in mRNA levels.

    • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot with an anti-β-tubulin antibody to confirm the reduction in protein levels.

  • Phenotypic Analysis:

    • 24 hours post-transfection, treat the cells with a range of Paclitaxel concentrations for an additional 48-72 hours.

    • Perform a cell viability assay to determine the IC50 of Paclitaxel for both the TUBB1 knockdown and control cells.

Conclusion

Genetic approaches, particularly CRISPR-Cas9 and siRNA, are indispensable tools in modern drug discovery for the validation of therapeutic targets. By providing a direct link between a gene and a compound's activity, these methods offer a high degree of confidence in the proposed mechanism of action. As demonstrated with the example of Paclitaxel and its target β-tubulin, these techniques can robustly confirm a drug-target interaction and are essential for de-risking drug development programs and accelerating the journey of new therapeutic agents from the laboratory to the clinic.

References

Assessing the Selectivity of Rauvotetraphylline A Against Cancer vs. Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a cornerstone of oncological research. Indole (B1671886) alkaloids, a diverse class of natural products, have long been a source of promising therapeutic leads. Rauvotetraphylline A, a monoterpenoid indole alkaloid isolated from plants of the Rauwolfia genus, has emerged as a compound of interest. This guide provides a comparative assessment of the selectivity of this compound and related Rauwolfia alkaloids against cancer versus normal cells, based on available experimental data.

Executive Summary

Direct comparative studies detailing the cytotoxic effects of purified this compound on a panel of cancer and normal cell lines are currently limited in publicly accessible literature. However, research on extracts from Rauwolfia tetraphylla, the plant source of this compound, and on other structurally related Rauwolfia alkaloids, provides valuable insights into the potential selectivity of this class of compounds. Extracts from Rauwolfia tetraphylla have demonstrated cytotoxic activity against breast cancer cell lines, suggesting the presence of compounds with anti-cancer properties[1][2]. The proposed mechanism of action for these extracts involves the induction of apoptosis[1].

While specific IC50 values for this compound are not widely reported, a study noted that five alkaloids isolated from Rauvolfia tetraphylla exhibited low cytotoxic activity, with IC50 values greater than 40 µM against five human cancer cell lines[1]. This suggests that this compound alone may not be highly potent, or that its efficacy is dependent on specific cancer cell vulnerabilities.

To provide a framework for evaluating the potential selectivity of this compound, this guide presents a comparative analysis of more extensively studied Rauwolfia alkaloids, such as reserpine (B192253) and alstonine. These compounds have shown promise in targeting cancer cells, including those with drug resistance[3].

Comparative Cytotoxicity Data

Due to the limited availability of specific data for this compound, the following table provides a representative comparison of the cytotoxic activity of other Rauwolfia alkaloids against various cancer cell lines. This data serves as a surrogate to illustrate the potential therapeutic window for this class of compounds.

Compound/ExtractCell LineCell TypeIC50 Value (µg/mL)Reference
Rauvolfia tetraphylla ExtractMCF-7Human Breast Cancer>100 (57.5% inhibition at 100 µg/mL)
Rauwolfia vomitoria ExtractLNCaPHuman Prostate CancerDose-dependent decrease in cell growth
Rauwolfia vomitoria ExtractSHIN-3Human Ovarian CancerDose-dependent decrease in cell growth

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for extracts represents the combined effect of multiple compounds.

Experimental Protocols

The assessment of a compound's selectivity relies on robust and standardized experimental methodologies. The following are key experimental protocols typically employed in such studies:

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism of this compound is yet to be fully elucidated. However, as an indole alkaloid, it may share mechanisms with other compounds in its class that are known to induce apoptosis in cancer cells. A potential mechanism involves the modulation of key signaling pathways that regulate cell survival and death.

G Potential Apoptotic Pathway of Rauwolfia Alkaloids Rauvotetraphylline_A This compound Cell_Membrane Cell Membrane Intracellular_Targets Intracellular Targets (e.g., Microtubules, Kinases) Cell_Membrane->Intracellular_Targets Enters Cell ROS_Production Increased ROS Production Intracellular_Targets->ROS_Production Mitochondrial_Stress Mitochondrial Stress Intracellular_Targets->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitochondrial_Stress->Bcl2_Family Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway for Rauwolfia alkaloids.

Experimental and Logical Workflow

The systematic evaluation of a compound's selectivity is a critical step in pre-clinical drug development. The following workflow outlines the key stages in assessing the selectivity of a compound like this compound.

G Workflow for Assessing Compound Selectivity Start Start: Compound of Interest (this compound) In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->In_Vitro_Screening Cell_Panel Panel of Cancer Cell Lines & Panel of Normal Cell Lines In_Vitro_Screening->Cell_Panel Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) Determine_IC50->Calculate_SI Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Calculate_SI->Mechanism_Studies If SI > 1 In_Vivo_Studies In Vivo Animal Models (Tumor Xenografts) Mechanism_Studies->In_Vivo_Studies End End: Candidate for Further Development In_Vivo_Studies->End

Caption: Workflow for assessing compound selectivity.

Conclusion

While direct and comprehensive data on the selectivity of this compound is still emerging, the available information on related Rauwolfia alkaloids suggests a potential for selective anti-cancer activity. The induction of apoptosis appears to be a key mechanism for this class of compounds. Further research, including rigorous in vitro screening against a broad panel of cancer and normal cell lines, is imperative to fully characterize the therapeutic potential and selectivity of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations and advancing our understanding of this promising natural product.

References

Safety Operating Guide

Proper Disposal Procedures for Rauvotetraphylline A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. Rauvotetraphylline A, a bioactive indole (B1671886) alkaloid isolated from Rauwolfia species, requires careful and informed disposal procedures due to its classification and the nature of related compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxicological profile of related Rauwolfia alkaloids, this compound should be presumed to be a hazardous compound. All handling and disposal procedures must be conducted with appropriate personal protective equipment to minimize exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Proper glove removal technique should be followed to avoid skin contact[1].
Respiratory Protection A NIOSH/MSHA-approved respirator should be used, especially if there is a risk of generating dust or aerosols. Work should ideally be conducted in a chemical fume hood[2][3].
Protective Clothing A lab coat and other protective clothing are necessary to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.

1. Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container must be made of a non-reactive material, such as polyethylene (B3416737) or polypropylene.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

2. Managing Solid Waste:

  • For pure, unused this compound or material that is no longer needed, transfer it directly into the designated hazardous waste container.

  • Avoid generating dust during transfer. If the compound is a powder, handle it with care in a fume hood[4].

  • Any materials contaminated with this compound, such as weighing paper, pipette tips, gloves, and absorbent pads, must also be placed in the designated hazardous waste container.

3. Managing Liquid Waste:

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

  • Do not mix with other incompatible waste streams.

4. Handling Spills:

  • Small Spills: If you are trained and have the appropriate PPE, you can manage a small spill. Use an absorbent material or a spill kit to contain the spill. Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container. Avoid creating dust by dampening the material with water before sweeping if appropriate.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's EHS department.

5. Decontamination:

  • After handling or in the event of a spill, decontaminate surfaces by scrubbing with a suitable solvent, such as alcohol, followed by soap and water.

  • All materials used for decontamination should be disposed of as hazardous waste.

6. Final Disposal:

  • Once the hazardous waste container is full, it should be securely sealed.

  • Arrange for the collection of the waste container by a licensed professional waste disposal service, following your institution's established procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Labeled, Sealed Hazardous Waste Container B->C D Place Solid Waste & Contaminated Materials in Container C->D E Collect Liquid Waste in Separate Labeled Container C->E H Securely Seal Full Container D->H E->H F Small Spill: Contain, Clean, and Dispose F->D G Large Spill: Evacuate and Contact EHS I Arrange for Pickup by Licensed Waste Disposal Service H->I

Disposal Workflow for this compound

This comprehensive guide provides a procedural framework for the safe disposal of this compound. By adhering to these steps and consulting with your institution's safety officers, you can ensure a safe laboratory environment and responsible chemical waste management.

References

Essential Safety and Operational Protocols for Handling Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Rauvotetraphylline A is not publicly available. The following guidance is based on the safety profile of related Rauvolfia alkaloids and general best practices for handling potent and potentially cytotoxic compounds in a laboratory setting.[1][2][3] Researchers must conduct a thorough risk assessment before beginning any work with this compound.

This compound is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus.[4][5] Alkaloids from Rauvolfia serpentina are known to have biological activity and may cause damage to the nervous and cardiovascular systems. Due to its origin and potential bioactivity, this compound should be handled with caution as a potent compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The required PPE varies with the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately after known contact.

Operational Plan: From Receipt to Experiment

A clear, step-by-step plan is essential for safely handling this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a dedicated, locked cabinet or refrigerator within a controlled laboratory area.

  • Label the storage area clearly with "Potent Compound" warning signs.

2. Weighing and Solution Preparation:

  • All manipulations of solid this compound must be conducted in a certified chemical fume hood or a containment device like a glove box.

  • Use a work mat with absorbent layers to contain any potential spills.

  • When preparing solutions, add the solvent to the compound slowly to prevent splashing. Rauvotetraphylline C, a related compound, is reported to be soluble in DMSO.

3. Experimental Procedures:

  • Conduct all experiments involving this compound within the designated handling area.

  • Avoid the generation of aerosols.

  • Keep containers of the compound and its solutions tightly closed when not in use.

4. Decontamination:

  • After each work session, decontaminate all work surfaces with an appropriate cleaning agent (e.g., a detergent solution).

  • Decontaminate all reusable equipment according to established laboratory procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, sealed, and clearly labeled "Cytotoxic Waste" or "Potent Compound Waste" container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled waste container. Do not dispose of this waste down the drain.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is often the recommended method for potent pharmaceutical compounds.

Physical and Chemical Properties (Inferred)

Specific data for this compound is limited. The following is based on general information for related compounds.

PropertyInformation
Appearance Likely a solid.
Solubility A related compound, Rauvotetraphylline C, is soluble in DMSO. General indole alkaloids may have limited solubility in water.
Stability Store in a cool, dry, and dark place to prevent degradation.
Biological Activity and Potential Hazards

Rauvolfia alkaloids are known for a wide range of biological activities.

Activity TypeDescriptionPotential Hazard
Antihypertensive Rauvolfia alkaloids can lower blood pressure by acting on the sympathetic nervous system.May cause adverse cardiovascular effects if absorbed.
Cytotoxic/Anticancer Extracts from Rauvolfia tetraphylla have shown cytotoxic activity.Potentially harmful to healthy cells upon exposure.
Antimicrobial/Antioxidant The plant source of this compound exhibits these properties.Generally lower direct hazard to the handler.
Reproductive Toxicity Rauwolfia alkaloids administered to pregnant women may cause adverse effects in infants.May pose a risk to fetal development.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assay

This protocol outlines a general workflow for preparing a stock solution of this compound and treating cells in culture.

  • Preparation of Stock Solution: a. Don all appropriate PPE for handling solids as listed in the table above. b. Perform all work in a chemical fume hood. c. Weigh the desired amount of this compound powder using a calibrated analytical balance and a disposable weigh boat. d. Carefully transfer the powder to a sterile, conical tube. e. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). f. Cap the tube and vortex until the compound is completely dissolved. g. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. h. Store the aliquots at -20°C or -80°C, protected from light.

  • Cell Treatment: a. Culture cells to the desired confluency in appropriate multi-well plates. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. In a sterile biosafety cabinet, prepare serial dilutions of the stock solution in a sterile cell culture medium to achieve the final desired treatment concentrations. d. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. e. Include appropriate vehicle controls (medium with the same final concentration of DMSO). f. Incubate the cells for the desired period. g. Proceed with the specific assay to measure the biological response.

  • Post-Experiment Decontamination and Disposal: a. Aspirate all liquid waste from the cell culture plates into a waste container containing a deactivating agent (e.g., bleach), if appropriate, or collect for hazardous waste disposal. b. Dispose of all contaminated plasticware (plates, pipette tips) in the designated potent compound solid waste stream. c. Decontaminate the biosafety cabinet and any equipment used.

Visualized Workflows

Safe_Handling_Workflow Workflow for Safe Handling of Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Risk Assessment prep_2 Designate Handling Area (Fume Hood/Glove Box) prep_1->prep_2 prep_3 Assemble PPE & Equipment prep_2->prep_3 handling_1 Don Appropriate PPE prep_3->handling_1 Proceed to Handling handling_2 Weighing/Solution Prep in Containment handling_1->handling_2 handling_3 Conduct Experiment handling_2->handling_3 cleanup_1 Decontaminate Surfaces & Equipment handling_3->cleanup_1 Experiment Complete cleanup_2 Segregate Waste (Solid & Liquid) cleanup_1->cleanup_2 cleanup_3 Dispose via Licensed Hazardous Waste Vendor cleanup_2->cleanup_3

Caption: Workflow for the safe handling of potent chemical compounds.

Signaling_Pathway_Placeholder Hypothesized Mechanism of Action for Rauvolfia Alkaloids cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RA Rauvolfia Alkaloid (e.g., this compound) SNS_receptor Sympathetic Nervous System Receptors RA->SNS_receptor Blocks Ca_channel Calcium Channels RA->Ca_channel Modulates/Blocks SNS_signal Reduced Sympathetic Signaling SNS_receptor->SNS_signal Ca_influx Decreased Calcium Influx Ca_channel->Ca_influx Response Physiological Response (e.g., Vasodilation) Ca_influx->Response Contributes to SNS_signal->Response Leads to

Caption: Hypothesized mechanism of action for Rauvolfia alkaloids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.